molecular formula C8H6F2O3 B1358212 Methyl 2,6-difluoro-4-hydroxybenzoate CAS No. 194938-88-0

Methyl 2,6-difluoro-4-hydroxybenzoate

Cat. No.: B1358212
CAS No.: 194938-88-0
M. Wt: 188.13 g/mol
InChI Key: ZPVGRBTXDTZVIG-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRBTXDTZVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622354
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194938-88-0
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Spectroscopic Landscape of Methyl 2,6-difluoro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1][2] In the absence of publicly available experimental spectra, this document leverages advanced computational methods to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights into the structural and electronic properties of this important building block.

Introduction: The Significance of a Fluorinated Building Block

This compound (C₈H₆F₂O₃, Molar Mass: 188.13 g/mol , CAS: 194938-88-0) is a substituted aromatic ester of significant interest in medicinal chemistry and materials science.[3][4][5] The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed theoretical examination of its spectroscopic characteristics, offering a robust framework for researchers working with this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Due to the presence of fluorine, both ¹H and ¹³C NMR spectra will exhibit characteristic couplings to ¹⁹F, providing a wealth of structural information. The predicted NMR data presented here were generated using advanced computational algorithms that account for the influence of the fluorine substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H (H-3, H-5)6.4 - 6.6TripletJH-F ≈ 8-10
-OCH₃3.8 - 3.9Singlet-
-OH5.0 - 6.0Broad Singlet-

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The exact chemical shift of the -OH proton is highly dependent on solvent and concentration.

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent due to the molecule's symmetry. Their signal is predicted to appear in the upfield region of the aromatic spectrum, a consequence of the electron-donating effect of the hydroxyl group. The multiplicity is predicted as a triplet due to coupling with the two adjacent fluorine atoms (meta coupling).

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet in the typical range for methyl esters.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide detailed information about the carbon framework, with the carbon signals being split by the neighboring fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C=O (Ester)165 - 168Singlet-
C-F (C-2, C-6)158 - 162Doublet¹JC-F ≈ 240-250
C-OH (C-4)155 - 158Singlet-
C-H (C-3, C-5)102 - 105Triplet²JC-F ≈ 20-25
C-1108 - 112Triplet²JC-F ≈ 20-25
-OCH₃52 - 54Singlet-

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typical for this functional group.

  • Fluorinated Carbons (C-2, C-6): The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F) and will appear as doublets. Their chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • Hydroxylated Carbon (C-4): The carbon bearing the hydroxyl group will also be in the downfield region of the aromatic carbons.

  • Aromatic C-H Carbons (C-3, C-5): These carbons will appear as triplets due to two-bond coupling to the two fluorine atoms.

  • Quaternary Carbon (C-1): This carbon, attached to the ester group, will also exhibit coupling to the two ortho fluorine atoms, resulting in a triplet.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a singlet in the typical upfield region for sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchPhenolic -OH
3050 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretch-OCH₃
1720 - 1700C=O stretchEster Carbonyl
1620 - 1580C=C stretchAromatic Ring
1250 - 1150C-F stretchAryl-Fluoride
1200 - 1000C-O stretchEster and Phenol

Interpretation and Rationale:

  • O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group.

  • C=O Stretching: A sharp and intense peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

  • C-F Stretching: Strong absorption bands in the 1250-1150 cm⁻¹ region are indicative of the C-F stretching vibrations.

  • Aromatic C=C Stretching: Absorptions in the 1620-1580 cm⁻¹ region are due to the stretching vibrations of the aromatic ring.

  • C-O Stretching: Bands in the 1200-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and phenol moieties.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity. The predicted monoisotopic mass of this compound is 188.0285 Da.[6]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation.

fragmentation M [C₈H₆F₂O₃]⁺˙ m/z = 188 M_minus_OCH3 [M - OCH₃]⁺ m/z = 157 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 129 M->M_minus_COOCH3 - •COOCH₃ Fragment_129_minus_CO [C₅H₂F₂O]⁺ m/z = 101 M_minus_COOCH3->Fragment_129_minus_CO - CO

Caption: Predicted Electron Ionization Fragmentation Pathway.

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺˙, m/z = 188): The peak corresponding to the intact molecule is expected to be observed.

  • Loss of a Methoxy Radical ([M - •OCH₃]⁺, m/z = 157): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

  • Loss of the Carbomethoxy Radical ([M - •COOCH₃]⁺, m/z = 129): The cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical.

  • Subsequent Fragmentation: The fragment at m/z 129 could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 101.

Experimental Protocols: A General Framework

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). P2 Add a small amount of TMS as an internal standard. P1->P2 P3 Transfer the solution to a 5 mm NMR tube. P2->P3 A1 Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). P3->A1 A2 Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra. A1->A2 A3 Optimize acquisition parameters (e.g., number of scans, relaxation delay). A2->A3 D1 Apply Fourier transformation to the raw data. A3->D1 D2 Phase and baseline correct the spectra. D1->D2 D3 Calibrate the chemical shift scale using the TMS signal. D2->D3 IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing IR_P1 For solid samples, prepare a KBr pellet or use an ATR accessory. IR_A1 Place the sample in an FTIR spectrometer. IR_P1->IR_A1 IR_P2 For liquid samples, a thin film between salt plates can be used. IR_P2->IR_A1 IR_A2 Acquire a background spectrum. IR_A3 Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). IR_A2->IR_A3 IR_D1 Perform a background subtraction. IR_A3->IR_D1 IR_D2 Identify and label the major absorption peaks. IR_D1->IR_D2 MS_Workflow cluster_prep_ms Sample Introduction cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis MS_P1 Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS). MS_A1 Select an appropriate ionization technique (e.g., EI, ESI). MS_P1->MS_A1 MS_A2 Acquire the mass spectrum over a suitable m/z range. MS_A1->MS_A2 MS_D1 Identify the molecular ion peak. MS_A2->MS_D1 MS_D2 Analyze the fragmentation pattern to elucidate the structure. MS_D1->MS_D2

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2,6-difluoro-4-hydroxybenzoate is a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and receptor binding affinity.[1] Despite its growing importance, comprehensive data on its fundamental physicochemical properties, such as solubility and stability, remain scarce in publicly accessible literature. This technical guide provides an in-depth analysis of these critical parameters. In the absence of direct experimental data for this compound, this guide leverages extensive data available for its structural analog, Methylparaben (Methyl 4-hydroxybenzoate), and applies principles of physical organic chemistry to project the behavior of the fluorinated compound. This approach offers valuable, field-proven insights for researchers and formulation scientists, enabling informed decisions in experimental design, handling, and storage.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the case of this compound, the ortho-difluoro substitution pattern is anticipated to significantly modulate the acidity of the phenolic hydroxyl group and the overall lipophilicity, thereby impacting its solubility, stability, and interaction with biological targets. Understanding these properties is paramount for its effective utilization in research and development.

Physicochemical Properties: A Comparative Analysis

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in various experimental and formulation settings. Here, we present the known properties of the analogue, Methylparaben, and provide expert projections for this compound.

PropertyMethylparaben (Analogue Data)This compound (Projected)Rationale for Projection
Molecular Formula C₈H₈O₃C₈H₆F₂O₃Direct calculation.
Molecular Weight 152.15 g/mol [1][2]188.13 g/mol [1]Direct calculation.
pKa (Phenolic OH) ~8.5[1][2]~6.5 - 7.5The two electron-withdrawing fluorine atoms ortho to the hydroxyl group will significantly increase its acidity (lower the pKa) through inductive effects.
LogP 1.96[1]~2.5 - 3.0The addition of two fluorine atoms will increase the lipophilicity of the molecule.
Melting Point 125-128 °C[2]Likely higherIncreased molecular weight and potential for altered crystal packing due to fluorine substitution would likely raise the melting point.
Appearance White crystalline powder[2]Likely a white to off-white crystalline solid.Based on the typical appearance of similar aromatic esters.

Solubility Profile: Insights from Analogue Data and Chemical Principles

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in its biological activity and formulation development. While specific quantitative solubility data for this compound is not available, the extensive data for Methylparaben provides a valuable starting point.

Aqueous Solubility

The aqueous solubility of Methylparaben is relatively low and is temperature-dependent.

TemperatureSolubility of Methylparaben in Water (% w/w)Projected Solubility of this compound
10 °C0.13Lower
25 °C0.25Lower
80 °C3.1Lower
100 °C6.2Lower

Expert Analysis: The introduction of two fluorine atoms is expected to decrease the aqueous solubility of this compound compared to Methylparaben. This is due to the increased lipophilicity (higher LogP) of the fluorinated compound. However, the increased acidity of the phenolic hydroxyl group (lower pKa) will lead to significantly enhanced aqueous solubility at pH values above its pKa, as the compound will be deprotonated to form the more soluble phenolate salt.

Solubility in Organic Solvents

Methylparaben exhibits good solubility in a range of polar organic solvents.

SolventSolubility of Methylparaben at 25 °C ( g/100g )Projected Solubility of this compound
Methanol37High
Ethanol32High
Acetone39High
Propylene Glycol26High
DichloromethaneSolubleHigh
Ethyl AcetateSolubleHigh
Tetrahydrofuran (THF)SolubleHigh
Dimethyl Sulfoxide (DMSO)SolubleHigh
TolueneSlightly solubleModerate
HexaneInsolubleLow

Expert Analysis: this compound is expected to exhibit a similar high solubility in polar organic solvents like alcohols, ketones, and ethers. Its solubility in non-polar solvents like hexane is anticipated to be low. For synthetic applications, solvents like DMSO and ethyl acetate are likely to be effective, as indicated in patent literature describing reactions with this compound.

Experimental Protocol: Determining Equilibrium Solubility

A robust and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is then calculated based on the concentration and the dilution factor.

G cluster_protocol Equilibrium Solubility Determination Workflow A 1. Add Excess Compound to Solvent B 2. Equilibrate (Shake/Stir) A->B C 3. Separate Solid and Liquid (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify by HPLC-UV D->E F 6. Calculate Solubility E->F

Caption: Workflow for determining equilibrium solubility.

Stability Profile: A Critical Consideration for Handling and Formulation

The stability of a compound under various stress conditions is a critical parameter that influences its shelf-life, storage conditions, and formulation strategy.

pH Stability

The stability of esters, such as this compound, is highly dependent on pH.

  • Acidic Conditions (pH < 4): Expected to be relatively stable. Hydrolysis of the methyl ester group would be the primary degradation pathway, but the rate is generally slow in acidic media.

  • Neutral Conditions (pH 4-7): Generally stable. Methylparaben is known to be stable in the pH range of 4-8.

  • Alkaline Conditions (pH > 8): Susceptible to base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylate (2,6-difluoro-4-hydroxybenzoate) and methanol. The rate of hydrolysis increases significantly with increasing pH. Studies on methylparaben show significant decomposition when autoclaved at pH 6-9 if not buffered.[3]

Thermal Stability

Based on analogue data for methylparaben, which is stable up to 80°C, this compound is expected to have good thermal stability under normal processing and storage conditions. However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive excipients, could lead to degradation.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific data for the target compound is unavailable, studies on methylparaben have shown that it can undergo photodegradation, potentially leading to the formation of various byproducts.[4][5][6] The presence of the phenolic hydroxyl group makes it susceptible to photo-oxidation. It is recommended to protect this compound from light, especially when in solution.

Predicted Degradation Pathway

The primary degradation pathway for this compound under hydrolytic stress (acidic or basic) is the cleavage of the ester bond.

G Start This compound End 2,6-difluoro-4-hydroxybenzoic acid + Methanol Start->End Hydrolysis (H+ or OH-)

Caption: Predicted primary degradation pathway.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80-100 °C).

    • Photolytic: Expose a solution to UV and visible light (ICH Q1B guidelines).

  • Time Points: Sample at various time points to track the extent of degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

Recommended HPLC-UV Method (Based on Analogue)

While a specific method for this compound is not published, a typical reversed-phase HPLC method for methylparaben can be adapted.

ParameterRecommended Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic or acetic acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection Wavelength ~255-260 nm (based on the UV absorbance maximum of similar structures)
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25-30 °C

Expert Analysis: The retention time of this compound is expected to be longer than that of methylparaben due to its increased lipophilicity. The mobile phase composition may need to be optimized (e.g., by increasing the percentage of acetonitrile) to achieve a suitable retention time and peak shape.

G cluster_hplc HPLC Method Development Workflow A Select Column and Mobile Phase B Optimize Mobile Phase Composition A->B C Optimize Flow Rate and Temperature B->C D Validate Method (ICH Guidelines) C->D

Caption: HPLC method development workflow.

Practical Recommendations for Handling and Storage

Based on the projected physicochemical properties, the following recommendations are provided for the handling and storage of this compound:

  • Storage: Store in a well-sealed container in a cool, dry place, protected from light.[1] Recommended storage at 2-8°C is a prudent measure to minimize any potential long-term degradation.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid material.

  • Solution Preparation: For aqueous solutions, consider using a buffered system within a pH range of 4-7 to ensure stability. If a higher concentration is required in an aqueous medium, adjusting the pH to be above the projected pKa will significantly increase solubility. For organic synthesis, a wide range of polar aprotic and protic solvents should be suitable.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profile can be achieved through expert analysis of its structural analogue, Methylparaben, and the application of fundamental chemical principles. The ortho-difluoro substitution is predicted to increase lipophilicity and acidity, thereby decreasing aqueous solubility at neutral pH but enhancing it under basic conditions. The compound is expected to be susceptible to hydrolysis in alkaline environments. This guide provides a robust framework for researchers and drug development professionals to make informed decisions regarding the handling, storage, and formulation of this important synthetic intermediate, ultimately facilitating its successful application in the advancement of new chemical entities.

References

The Strategic Role of Methyl 2,6-difluoro-4-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Strategic Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Among the arsenal of fluorinated building blocks, Methyl 2,6-difluoro-4-hydroxybenzoate has emerged as a particularly valuable synthon. Its trifunctional nature, presenting a nucleophilic phenol, an electrophilic ester, and a strategically difluorinated aromatic ring, provides a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutics, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Strategic Value

This compound is a white to off-white crystalline solid with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2] Its strategic value in medicinal chemistry is rooted in the interplay of its constituent functional groups.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1][2]
CAS Number 194938-88-0[2]
Appearance White to off-white crystalline solidN/A
Storage 2-8°C[1]

The two fluorine atoms positioned ortho to the ester group exert a profound influence on the molecule's reactivity and the properties of its derivatives. These electron-withdrawing groups lower the pKa of the para-hydroxyl group, increasing its acidity and facilitating its deprotonation for subsequent nucleophilic reactions. Furthermore, the 2,6-difluoro substitution pattern provides a steric and electronic shield, which can enhance the metabolic stability of derivatives by hindering enzymatic attack on the aromatic ring. This increased stability often translates to improved bioavailability and a longer in vivo half-life for the final drug candidate.[1]

Synthesis of this compound

While multiple synthetic routes to substituted hydroxybenzoates exist, a common and efficient laboratory-scale synthesis of this compound proceeds from commercially available 3,5-difluoroanisole. The following is a representative, multi-step synthetic workflow.

Caption: A representative multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Friedel-Crafts Acylation of 3,5-Difluoroanisole

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add acetyl chloride dropwise.

  • Add 3,5-difluoroanisole to the reaction mixture and allow it to warm to room temperature.

  • Stir for 12 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-difluoro-6-methoxyphenyl)ethanone.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the product from Step 1 in dichloromethane and cool to 0°C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,4-difluoro-6-methoxyphenyl acetate.

Step 3: Saponification

  • Dissolve the acetate from Step 2 in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 2,6-difluoro-4-methoxyphenol.

Step 4: Demethylation

  • Dissolve the phenol from Step 3 in dichloromethane and cool to -78°C.

  • Add boron tribromide (BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give 2,6-difluorohydroquinone.

Step 5: Esterification

  • Dissolve the hydroquinone from Step 4 in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Application in Medicinal Chemistry: A Case Study in p38 MAP Kinase Inhibitors

The 2,6-difluorophenyl moiety is a privileged scaffold in the design of kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket, coupled with the metabolic stability conferred by the fluorine atoms, makes it a desirable feature. This compound serves as a key intermediate for introducing this moiety, particularly in the synthesis of p38 MAP kinase inhibitors, which are of significant interest for the treatment of inflammatory diseases.

A critical reaction in the utilization of this compound is the O-alkylation of the phenolic hydroxyl group. This reaction allows for the connection of the difluorinated phenyl ring to a larger heterocyclic scaffold, a common strategy in the design of kinase inhibitors.

References

Topic: Potential Applications of Methyl 2,6-difluoro-4-hydroxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Methyl 2,6-difluoro-4-hydroxybenzoate is a strategically functionalized aromatic compound poised for significant utility in modern drug discovery. Its unique electronic and structural properties, conferred by the difluoro substitution pattern, make it more than a simple chemical intermediate. This guide elucidates its potential, focusing on two primary applications: its established role as a key building block in the synthesis of targeted therapies, such as PARP14 inhibitors, and its prospective value as a high-quality fragment for Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the mechanistic rationale behind these applications, provide actionable experimental protocols for its validation, and discuss its potential in developing novel therapeutics for oncology and inflammatory diseases.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a small molecule characterized by a benzene ring substituted with a methyl ester, a hydroxyl group, and two fluorine atoms positioned ortho to the ester.[1] This specific arrangement is not accidental; it is a deliberate design that leverages the unique properties of fluorine to enhance molecular performance in a biological context.

Caption: Chemical structure of this compound.

The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to optimize its pharmacological profile.[2] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can increase a drug's half-life, reducing dosing frequency.[2]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[3]

  • Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (logP), which is critical for its ability to cross biological membranes and reach its site of action.[2] The difluoro substitution on this specific benzoate derivative alters the electronic distribution and acidity of the phenolic hydroxyl group, which can be crucial for target engagement.

Physicochemical Properties

A summary of the key physicochemical properties of this compound highlights its utility as both a synthetic intermediate and a potential drug fragment.

PropertyValueSignificance in Drug Discovery
Molecular Weight 188.13 g/mol [1]Complies with the "Rule of Three" for fragments (<300 Da), suggesting suitability for FBDD.[4]
Formula C₈H₆F₂O₃[5]Low complexity, providing a good starting point for chemical elaboration.
XLogP3 1.6[1]Moderate lipophilicity, balancing solubility with membrane permeability.
Hydrogen Bond Donors 1 (hydroxyl group)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (2x fluorine, 1x carbonyl)Offers multiple points for hydrogen bonding with a target protein.

Application I: A Validated Intermediate in Targeted Therapy

The most direct and documented application of this compound is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure provides multiple reaction handles—the hydroxyl group, the ester, and the aromatic ring itself—that chemists can exploit.

Case Study: Synthesis of PARP14 Inhibitors

Patents explicitly detail the use of this compound in the synthesis of novel quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14).[6][7][8] PARP14 is a compelling therapeutic target implicated in cancer cell survival and inflammatory responses.[6] It plays a role in regulating signaling pathways downstream of IL-4 and IFN-γ, making it relevant for both oncology and allergic diseases.[7]

In the patented synthesis, the phenolic hydroxyl group of this compound is used as a nucleophile in an etherification reaction, serving as the foundational step to build a more complex molecule.[6][7]

synthetic_workflow start Methyl 2,6-difluoro- 4-hydroxybenzoate reagent1 RX (e.g., (bromomethyl)cyclopropane) K2CO3, DMSO, 80°C start->reagent1 intermediate1 Step 1: Etherification (Protected Intermediate) reagent1->intermediate1 reagent2 Multi-step Synthesis intermediate1->reagent2 final_product Final Product (e.g., Quinazolinone-based PARP14 Inhibitor) reagent2->final_product fbdd_workflow cluster_screening Phase 1: Hit Identification cluster_optimization Phase 2: Hit-to-Lead cluster_lead_opt Phase 3: Lead Optimization a Fragment Library Screening (incl. This compound) b Primary Biophysical Screen (e.g., Thermal Shift Assay) a->b c Hit Validation (e.g., SPR, NMR) b->c d Structure Determination (X-ray Crystallography) c->d Validated Hit e Fragment Growing/Linking (Structure-Guided Design) d->e f SAR Exploration (Synthesis of Analogs) e->f g Potency & Selectivity Assays f->g Potent Lead h ADMET Profiling g->h i Preclinical Candidate h->i

References

A Comprehensive Technical Guide to Methyl 2,6-difluoro-4-hydroxybenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] Methyl 2,6-difluoro-4-hydroxybenzoate (CAS No. 194938-88-0) is a key exemplar of a fluorinated aromatic building block, offering a versatile scaffold for the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth technical overview of this compound, from its synthesis and spectral characterization to its procurement and application in cutting-edge drug discovery.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white crystalline solid. Its molecular structure, featuring a hydroxyl group and two fluorine atoms flanking a methyl ester on a benzene ring, provides a unique combination of reactivity and stability.

PropertyValueSource
CAS Number 194938-88-0--INVALID-LINK--
Molecular Formula C₈H₆F₂O₃--INVALID-LINK--
Molecular Weight 188.13 g/mol --INVALID-LINK--
Melting Point Not available
Boiling Point 294.5±40.0 °C at 760 mmHgCrysdot LLC
Storage 2-8°CMySkinRecipes, Crysdot LLC

Synthesis of this compound: A Plausible Experimental Protocol

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Sandmeyer-type Reaction cluster_3 Step 4: Hydrolysis of Nitrile cluster_4 Step 5: Esterification A 3,5-Difluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5°C C 2,6-Difluoro-4-aminophenol B->C H₂O, Δ D 2,6-Difluoro-4-hydroxybenzonitrile C->D 1. NaNO₂, H₂SO₄ 2. CuCN, KCN E 2,6-Difluoro-4-hydroxybenzoic acid D->E H₂SO₄, H₂O, Δ F This compound E->F CH₃OH, H₂SO₄ (cat.), Δ

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization of 3,5-Difluoroaniline:

    • Dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.

  • Hydrolysis to 2,6-Difluoro-4-aminophenol:

    • Slowly warm the diazonium salt solution to room temperature and then heat to reflux.

    • The diazonium group will be displaced by a hydroxyl group, yielding 2,6-difluoro-4-aminophenol.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Sandmeyer-type Reaction to form 2,6-Difluoro-4-hydroxybenzonitrile:

    • Diazotize the 2,6-difluoro-4-aminophenol as described in Step 1.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Gently warm the reaction mixture to facilitate the substitution reaction.

    • After completion, neutralize the reaction mixture and extract the product.

  • Hydrolysis of the Nitrile to 2,6-Difluoro-4-hydroxybenzoic acid:

    • Reflux the 2,6-difluoro-4-hydroxybenzonitrile in an aqueous solution of sulfuric acid.

    • The nitrile group will be hydrolyzed to a carboxylic acid.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Esterification to this compound:

    • Suspend the 2,6-difluoro-4-hydroxybenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Expected)

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. The aromatic protons will likely appear as a triplet in the region of 6.5-7.0 ppm, due to coupling with the two equivalent fluorine atoms. The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex due to carbon-fluorine coupling. Key expected signals include the carbonyl carbon of the ester at around 165 ppm, the methyl carbon at approximately 52 ppm, and several signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm⁻¹. A strong absorption band for the carbonyl group (C=O stretch) of the ester will be present around 1700-1730 cm⁻¹. C-F stretching vibrations will likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[4][5] The difluorinated phenyl ring can act as a key recognition motif for binding to the active site of kinases.

Several patents disclose the use of this or structurally very similar building blocks in the synthesis of inhibitors for various kinases, including:

  • RAF Kinase Inhibitors: The difluorophenyl moiety is a common feature in inhibitors of the RAF kinase family (A-Raf, B-Raf, C-Raf), which are implicated in various cancers.[4]

  • Other Kinase Inhibitors: The versatility of this scaffold allows for its incorporation into inhibitors of other kinase families, which are targets in a wide range of diseases.

The presence of the fluorine atoms can enhance the binding affinity of the inhibitor to the target protein and improve its metabolic stability, leading to a more potent and durable therapeutic effect.

Procurement of this compound

Sourcing high-purity this compound is crucial for reproducible research and development outcomes. Several chemical suppliers offer this compound, with varying purity levels, quantities, and lead times.

Comparative Supplier Information:

SupplierPurityAvailable QuantitiesTypical Lead Time
--INVALID-LINK--≥98%InquireInquire
--INVALID-LINK--InquireInquireInquire
--INVALID-LINK--≥95%5g, 10g, 25gInquire
--INVALID-LINK--98%5g10-20 days
--INVALID-LINK--InquireInquireInquire
--INVALID-LINK--Inquire100mgInquire

Procurement Workflow for Specialty Chemicals:

The procurement of specialty research chemicals like this compound requires a systematic approach to ensure quality, safety, and regulatory compliance.

G A Identify Research Need (Purity, Quantity) B Supplier Identification & Qualification A->B C Request for Quotation (RFQ) (Price, Lead Time, CoA) B->C D Supplier Selection & Purchase Order (PO) C->D E Receipt & Inspection (Verify CoA, Check for Damage) D->E F Inventory Management & Storage (2-8°C) E->F G Dispensing for Research Use F->G

Caption: A typical procurement workflow for specialty research chemicals.

Quality Control and Self-Validating Protocols

For researchers in drug development, ensuring the quality and purity of starting materials is paramount. A self-validating experimental protocol should include in-house quality control checks upon receipt of any chemical, including this compound.

Recommended In-House Quality Control Checks:

  • Certificate of Analysis (CoA) Verification: Always request and review the supplier's CoA. This document should provide information on the purity (typically determined by HPLC or GC), identity (confirmed by NMR or MS), and other relevant physical properties.

  • Identity Confirmation: A simple melting point determination can be a quick and effective way to check for gross impurities. For more rigorous confirmation, obtaining a ¹H NMR spectrum and comparing it to the expected chemical shifts is recommended.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A single, sharp peak is indicative of high purity.

By implementing these quality control measures, researchers can ensure the integrity of their experimental results and the reliability of their drug discovery efforts.

Safety and Handling

This compound is classified as a hazardous substance.[6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and emergency procedures.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features, arising from the presence of two fluorine atoms, make it an attractive starting material for the development of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, procurement, and application, with the aim of empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

References

An In-depth Technical Guide to the Safe Handling and Use of Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. As a valued researcher, your safety and the integrity of your work are paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety and best practices.

Compound Profile and Significance

This compound (CAS No. 194938-88-0) is a fluorinated aromatic building block. Its structure is instrumental in medicinal chemistry for enhancing the metabolic stability and receptor binding affinity of active pharmaceutical ingredients (APIs), particularly in the development of corticosteroids and anti-inflammatory agents.[1] The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool in drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 194938-88-0PubChem
Molecular Formula C₈H₆F₂O₃PubChem
Molecular Weight 188.13 g/mol PubChem[2]
Appearance Light-colored solid (typical)General chemical knowledge
Storage Temperature 2-8°CMySkinRecipes[1]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed (Acute toxicity, oral)[2]

  • H315: Causes skin irritation (Skin corrosion/irritation)[2]

  • H318: Causes serious eye damage (Serious eye damage/eye irritation)[2]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

The causality behind these classifications lies in the reactivity of the molecule. The presence of fluorine atoms and a hydroxyl group on the benzene ring can influence its interaction with biological macromolecules. Skin and eye irritation are likely due to its acidic nature and potential to disrupt cell membranes. If inhaled, the fine particulate nature of the solid can cause mechanical and chemical irritation to the respiratory tract. Ingestion can lead to systemic toxicity.

Diagram 1: Hazard Profile of this compound

cluster_Hazards GHS Hazard Classifications cluster_Exposure Routes of Exposure H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H318 H318: Causes serious eye damage H335 H335: May cause respiratory irritation Ingestion Ingestion Ingestion->H302 Skin_Contact Skin Contact Skin_Contact->H315 Eye_Contact Eye Contact Eye_Contact->H318 Inhalation Inhalation Inhalation->H335

Caption: Routes of exposure and their corresponding GHS hazard classifications.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times and should be fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Diagram 2: Personal Protective Equipment (PPE) Workflow

Start Handling this compound Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood Goggles Wear Chemical Safety Goggles Fume_Hood->Goggles Face_Shield Wear a Face Shield (if splash risk) Goggles->Face_Shield Gloves Wear Nitrile/Neoprene Gloves Face_Shield->Gloves Lab_Coat Wear a Buttoned Lab Coat Gloves->Lab_Coat Weighing Weighing the Compound Lab_Coat->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Performing a Reaction Dissolving->Reaction End Procedure Complete Reaction->End

Caption: A workflow for donning the correct PPE before handling the compound.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound and to prevent hazardous situations.

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

  • Storage Area: Store in a dry, well-ventilated area designated for chemical storage.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous Combustion Products: May emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the solid material, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: A Practical Application

The following is a representative experimental protocol adapted from patent literature, illustrating the use of this compound in a synthetic context.[3][4][5] This protocol is for illustrative purposes to highlight safe handling practices and should be adapted and optimized for specific laboratory conditions.

Objective: Synthesis of a derivative via etherification.

Materials:

  • This compound

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with this compound (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Initiation of Reaction: Begin stirring the mixture and add (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80°C and maintain for the prescribed time (monitoring by TLC or LC-MS is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography.

Diagram 3: Experimental Workflow for Etherification

cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A Charge flask with this compound, K2CO3, and DMSO B Add (bromomethyl)cyclopropane A->B C Heat to 80°C and monitor B->C D Cool and dilute with water C->D E Extract with Ethyl Acetate D->E F Wash with water and brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: A step-by-step workflow for a typical synthesis using the compound.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solvent waste from reactions and purification in a labeled hazardous waste container. Do not mix incompatible waste streams.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are the pillars of a strong safety culture.

References

Methodological & Application

Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate: A Detailed Guide to Reaction Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and reaction protocols for the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights into the synthesis, purification, and characterization of this valuable compound. The protocols described herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Fluorinated Benzoates

This compound (CAS No. 194938-88-0) is a crucial building block in medicinal chemistry and materials science.[1] The presence of two fluorine atoms ortho to the carboxylic ester functionality imparts unique electronic properties and steric constraints that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds. This guide will focus on the practical synthesis of this molecule, addressing the challenges associated with the esterification of a sterically hindered and electronically modified benzoic acid.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
CAS Number 194938-88-0
Appearance White to off-white crystalline solid
Boiling Point 294.5 ± 40.0 °C at 760 mmHg

Synthetic Strategy: Overcoming Steric Hindrance in Esterification

The synthesis of this compound is most commonly achieved through the esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol. However, the presence of the two ortho-fluoro substituents presents a significant steric barrier to the nucleophilic attack of methanol on the carboxyl carbon.[3] Therefore, a simple Fischer-Speier esterification may result in low yields. To address this, a more robust protocol is required.

Reaction Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration Carboxylic_Acid 2,6-difluoro-4-hydroxybenzoic acid H+ H+ Carboxylic_Acid->H+ + Protonated_Acid Protonated Carboxylic Acid H+->Protonated_Acid Methanol Methanol Protonated_Acid->Methanol + Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O This compound + H₂O Protonated_Intermediate->Ester_H2O - H₂O, - H+

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of this compound by employing a strong acid catalyst and conditions that favor the forward reaction.

Materials and Reagents
  • 2,6-difluoro-4-hydroxybenzoic acid (≥98% purity)

  • Anhydrous Methanol (ACS grade)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Reaction Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (57.4 mmol) of 2,6-difluoro-4-hydroxybenzoic acid in 100 mL of anhydrous methanol.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise with continuous stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the excess acid - Caution: CO₂ evolution ), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Slowly add water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValue
Starting Material 2,6-difluoro-4-hydroxybenzoic acid
Reagent Anhydrous Methanol
Catalyst Concentrated Sulfuric Acid
Reaction Temperature Reflux (~65-70 °C)
Reaction Time 12-18 hours
Expected Yield 75-85%

Analytical Quality Control

To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of the methyl ester protons and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct signals for the carbonyl carbon, the methoxy carbon, and the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretch for the ester group (typically around 1720-1740 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (188.13 g/mol ).

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the purity of the synthesized compound.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Safety_Precautions Chemical_Handling Handling this compound PPE Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat Chemical_Handling->PPE Ventilation Work in a Fume Hood Chemical_Handling->Ventilation Emergency Know Emergency Procedures Chemical_Handling->Emergency

Figure 2: Key Safety Precautions.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can consistently obtain high yields of this important synthetic intermediate. The analytical methods described will ensure the quality and purity of the final product, which is essential for its application in pharmaceutical and agrochemical research and development.

References

Application Note & Protocols: The Strategic Integration of Methyl 2,6-difluoro-4-hydroxybenzoate in the Synthesis of Advanced Corticosteroids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Steroid Backbone

The evolution of corticosteroid therapeutics has been marked by a drive towards enhancing potency while minimizing systemic side effects. The strategic incorporation of fluorine atoms has been a cornerstone of this advancement, leading to drugs with superior metabolic stability, bioavailability, and glucocorticoid receptor (GR) binding affinity.[1] This guide focuses on Methyl 2,6-difluoro-4-hydroxybenzoate , a pivotal aromatic building block, and its application in the synthesis of next-generation corticosteroids.[2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, provide a robust experimental protocol for its use, and illustrate the logical workflow from starting material to a complex steroidal conjugate.

The Causality of Fluorination: Why this compound is a Privileged Scaffold

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design choice that imparts specific, advantageous properties to the final active pharmaceutical ingredient (API).

  • Electronic Modulation: The two fluorine atoms, positioned ortho to the carboxylate group, are powerful electron-withdrawing groups. This electronic influence significantly lowers the pKa of the C4-hydroxyl group, making it a more effective nucleophile under specific basic conditions. More importantly, this electronic modulation is carried through into the final corticosteroid ester, influencing the stability and conformation of the critical C17 side chain.

  • Enhanced Receptor Binding: The difluoro-benzoyl moiety, when attached at the C17 position of the steroid core, can engage in unique interactions within the ligand-binding pocket of the glucocorticoid receptor. The fluorine atoms can form favorable dipole-dipole interactions or hydrogen bonds with receptor residues, contributing to a higher binding affinity and, consequently, greater potency.[2]

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism. By incorporating this fluorinated aromatic ring, the resulting corticosteroid ester is less susceptible to enzymatic degradation, leading to a longer half-life and improved pharmacokinetic profile.[2]

The logical flow for incorporating this building block into a corticosteroid framework is visualized below. The process begins with the activation of the benzoic acid derivative, followed by its coupling to the steroidal core.

G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Coupling Reaction cluster_2 Phase 3: Final Product A This compound B Saponification (e.g., LiOH) A->B Hydrolysis C 2,6-difluoro-4-hydroxybenzoic acid B->C D Activation (e.g., Oxalyl Chloride) C->D Acid Chloride Formation E 2,6-difluoro-4-hydroxybenzoyl chloride D->E G Esterification Coupling E->G Activated Ester F Corticosteroid Core (e.g., Flumethasone) F->G Steroid Nucleophile (17α-OH) H Advanced C17-Ester Corticosteroid G->H New C-O Bond Formation

Caption: Workflow for corticosteroid synthesis using the activated benzoate.

Core Protocol: Synthesis of a C17-(2,6-difluoro-4-hydroxybenzoyl) Corticosteroid Ester

This protocol details the esterification of a representative 17α-hydroxy corticosteroid intermediate with an activated form of 2,6-difluoro-4-hydroxybenzoic acid. The chosen starting material, Flumethasone, already contains the 6α and 9α fluorine atoms common in potent corticosteroids.[3][4]

Reaction Scheme:

(Illustrative scheme: Flumethasone reacting with activated 2,6-difluoro-4-hydroxybenzoyl chloride to form the target ester)

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. Successful synthesis will yield a product with distinct analytical signals (e.g., new aromatic peaks in ¹H NMR, characteristic shifts in ¹⁹F NMR, and a specific molecular weight by MS) that confirm the covalent linkage of the two fragments.

Step 1: Preparation of 2,6-difluoro-4-hydroxybenzoyl chloride
  • Saponification: To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/Water, add Lithium Hydroxide (LiOH, 1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-4-hydroxybenzoic acid as a solid.

  • Activation: Suspend the resulting acid (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop).

  • Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The evolution of gas (CO₂ and CO) will be observed.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 2,6-difluoro-4-hydroxybenzoyl chloride is used immediately in the next step.

Step 2: Esterification with the Corticosteroid Core
Reagent/MaterialMolar Mass ( g/mol )MolesEquivalentsAmount
Flumethasone410.41.0 mmol1.0410 mg
2,6-difluoro-4-hydroxybenzoyl chloride192.51.2 mmol1.2~231 mg
Pyridine79.13.0 mmol3.00.24 mL
Dichloromethane (DCM), anhydrous---20 mL

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Flumethasone (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C.

  • Coupling: Dissolve the crude 2,6-difluoro-4-hydroxybenzoyl chloride (1.2 eq) from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled steroid solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final C17-ester corticosteroid.

Data Presentation & Expected Analytical Characterization

The identity and purity of the synthesized corticosteroid ester must be confirmed through rigorous analytical methods.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new aromatic proton signals in the δ 6.5-7.5 ppm range, corresponding to the difluorohydroxybenzoyl moiety. Disappearance of the 17α-OH proton signal.
¹⁹F NMR Presence of three distinct fluorine signals: two for the steroid core (6α-F and 9α-F) and one for the two equivalent fluorine atoms on the aromatic ring.
LC-MS (ESI+) A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target molecule (Calculated M.W. = 564.5 g/mol ).
FT-IR (ATR) Persistence of the C=O stretching frequencies for the steroid ketones. Appearance of a new ester C=O stretch (~1730 cm⁻¹). Broad O-H stretch from the phenolic hydroxyl.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the coupling stalls, the cause is often insufficient activation of the benzoic acid or steric hindrance at the 17α-position. Ensure the acid chloride is freshly prepared and used immediately. A stronger activating agent or a different coupling reagent (e.g., EDC/DMAP) may be explored, though this can introduce purification challenges.

  • Side Reactions: The phenolic hydroxyl on the benzoyl chloride is nucleophilic and can potentially lead to side products. Running the reaction at lower temperatures and ensuring slow addition of the acid chloride can minimize this. Alternatively, a protecting group strategy (e.g., a silyl ether) on the C4-hydroxyl could be employed, adding extra steps to the synthesis.

  • Purification: The polarity of the product will be similar to the starting steroid. A carefully selected gradient for flash chromatography is essential for achieving good separation and high purity.

References

Application Note: A Methodological Framework for Evaluating Methyl 2,6-difluoro-4-hydroxybenzoate as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel anti-inflammatory therapeutics necessitates robust and logical evaluation frameworks for new chemical entities. Methyl 2,6-difluoro-4-hydroxybenzoate, a fluorinated aromatic compound, represents a class of molecules known to be key intermediates in the synthesis of pharmacologically active agents, including anti-inflammatory drugs.[1][2] The introduction of fluorine atoms can enhance metabolic stability and receptor binding affinity, making this compound a candidate of interest. This document provides a comprehensive, multi-tiered guide for researchers to systematically investigate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic studies and in vivo proof-of-concept. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental choice and outlining expected outcomes.

Introduction: The Rationale for Investigating Fluorinated Benzoates

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[3] While essential for healing, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as Cyclooxygenase-2 (COX-2).[4][5][6]

Current non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, though effective, are associated with significant side effects, driving the search for new therapeutic agents.[3][7] this compound belongs to a class of compounds used as building blocks for potent pharmaceuticals.[1] Its fluorinated structure is of particular interest, as fluorine substitution is a well-established medicinal chemistry strategy to improve drug potency, bioavailability, and metabolic stability. This guide outlines a systematic approach to characterize its potential anti-inflammatory properties.

Key Inflammatory Signaling Pathways: Potential Mechanistic Targets

A thorough understanding of the molecular pathways governing inflammation is critical to contextualizing experimental results. The NF-κB and MAPK pathways are primary targets for many anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal mediators of inflammatory responses.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκB, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of genes, including those for TNF-α, Interleukin-6 (IL-6), and COX-2.[6][8] Inhibition of IκB degradation or NF-κB nuclear translocation are key strategies for anti-inflammatory drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 6. Translocation NFkB_n NF-κB Proteasome Proteasome Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Compound Methyl 2,6-difluoro- 4-hydroxybenzoate (Hypothesized Action) Compound->IKK Inhibits? Compound->NFkB Blocks Translocation? IkB_NFkB->NFkB 5. Releases NF-κB IkB_NFkB->Proteasome 4. Ubiquitination NFkB_n->Genes 7. Binds DNA MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation Compound Methyl 2,6-difluoro- 4-hydroxybenzoate (Hypothesized Action) Compound->p38 Inhibits Phosphorylation? Compound->JNK Inhibits Phosphorylation? Workflow Start Compound: Methyl 2,6-difluoro- 4-hydroxybenzoate Denaturation Protocol 3.1: Protein Denaturation Assay Start->Denaturation Tier 1: Initial Screen COX_Assay Protocol 3.5: COX-2 Inhibition Assay Start->COX_Assay Tier 1: Mechanistic Screen Decision1 Promising Activity? Denaturation->Decision1 CellModel Protocol 3.2: LPS-Stimulated Macrophage Model NO_Assay Protocol 3.3: Nitric Oxide Assay CellModel->NO_Assay Cytokine_Assay Protocol 3.4: Cytokine (ELISA) Assay CellModel->Cytokine_Assay Decision2 Significant In Vitro Efficacy? NO_Assay->Decision2 Cytokine_Assay->Decision2 COX_Assay->Decision2 InVivo Protocol 4.1: In Vivo LPS Model End Candidate for Further Preclinical Development InVivo->End Decision1->CellModel Yes Decision2->InVivo Yes

References

Application Notes and Protocols for Reactions Involving Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2,6-difluoro-4-hydroxybenzoate is a key fluorinated aromatic building block increasingly utilized in medicinal chemistry and drug development.[1] Its strategic placement of fluorine atoms enhances metabolic stability and receptor binding affinity in active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for pivotal reactions involving this versatile intermediate. We will delve into the synthesis of the title compound, its application in O-alkylation reactions, and protocols for the transformation of its ester functional group. The causality behind experimental choices will be emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its handling and use in synthesis.

PropertyValueSource
CAS Number 194938-88-0[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance SolidN/A
Storage 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use. A common route involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid. While specific literature on the direct synthesis of the title compound is sparse, a reliable protocol can be adapted from the esterification of the closely related 2,6-difluorobenzoic acid.[2]

Workflow for the Synthesis of this compound

A 2,6-Difluoro-4-hydroxybenzoic Acid D Reaction Mixture A->D B Methanol (Solvent & Reagent) B->D C Concentrated Sulfuric Acid (Catalyst) C->D E Reflux (6 hours) D->E F Cool to Room Temperature E->F G Neutralization with Saturated NaHCO₃ F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Pure this compound I->J

Caption: Synthesis of this compound.

Protocol: Esterification of 2,6-difluoro-4-hydroxybenzoic Acid

This protocol is adapted from a general method for the esterification of fluorinated benzoic acids.[2]

Materials:

  • 2,6-difluoro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-difluoro-4-hydroxybenzoic acid (1.0 mmol) in methanol (50 mL) in a round-bottom flask, add a catalytic amount of concentrated H₂SO₄ (0.1 mmol) dropwise.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic conditions by adding saturated NaHCO₃ solution (50 mL).

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pure this compound.

O-Alkylation of the Phenolic Hydroxyl Group

A primary application of this compound is the O-alkylation of its phenolic hydroxyl group. This reaction, a variation of the Williamson ether synthesis, is crucial for introducing diverse side chains in the development of complex molecules such as PARP14 inhibitors.[3][4] The ortho-fluorine atoms can influence the acidity of the phenolic proton, potentially facilitating its removal by a base.[5]

Workflow for O-Alkylation

A This compound E Reaction Mixture A->E B Alkyl Halide (e.g., (bromomethyl)cyclopropane) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMSO) D->E F Heat (e.g., 80°C) E->F G Dilution with Water F->G H Extraction with Ethyl Acetate G->H I Washing and Drying H->I J Concentration I->J K Purified O-alkylated Product J->K

Caption: O-Alkylation of this compound.

Protocol: O-Alkylation with (Bromomethyl)cyclopropane

This protocol is based on procedures described in patent literature for the synthesis of PARP14 inhibitors.[3][4]

Materials:

  • This compound

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel

  • Heating setup with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine this compound (957 mmol), (bromomethyl)cyclopropane (1.05 mol), and K₂CO₃ (2.39 mol) in DMSO (1 L) in a suitable reaction vessel.

  • Heat the mixture at 80°C overnight.

  • After cooling, dilute the mixture with water (5 L).

  • Extract the aqueous layer with ethyl acetate (3 x 1 L).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, for example, by column chromatography.

Transformations of the Ester Functional Group

The methyl ester group of this compound can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form an amide. These transformations open up further avenues for derivatization.

Hydrolysis of the Methyl Ester

The hydrolysis of the sterically hindered methyl ester can be achieved under basic conditions. The ortho-fluoro substituents may influence the rate of hydrolysis.

Protocol: Basic Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of sterically hindered methyl benzoates.[3][6][7]

Materials:

  • This compound derivative

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the this compound derivative in a mixture of methanol and an aqueous solution of NaOH.

  • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate and wash with water to obtain the hydrolyzed product.

Amidation of the Methyl Ester

Direct amidation of the methyl ester with an amine can be performed to yield the corresponding amide.

Protocol: Direct Amidation

This protocol is based on general methods for the amidation of methyl benzoates.[8][9]

Materials:

  • This compound derivative

  • Amine of choice

  • A suitable base (e.g., potassium tert-butoxide) or catalyst (e.g., Nb₂O₅)

  • Anhydrous solvent (e.g., DMSO or THF)

  • Reaction vessel with an inert atmosphere setup

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the this compound derivative and the amine in the chosen solvent.

  • Add the base or catalyst and heat the reaction mixture as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate workup, which may include quenching the reaction, extraction, and purification by chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. The protocols outlined in this application note provide a solid foundation for its synthesis and subsequent derivatization. Researchers are encouraged to adapt and optimize these procedures based on their specific substrates and desired outcomes, always adhering to standard laboratory safety practices. The inherent reactivity of this fluorinated intermediate, coupled with the methodologies described herein, will undoubtedly facilitate the discovery and development of novel chemical entities.

References

The Strategic Utility of Methyl 2,6-difluoro-4-hydroxybenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Intermediates

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, binding affinity, and bioavailability of bioactive compounds. Within the arsenal of fluorinated building blocks, Methyl 2,6-difluoro-4-hydroxybenzoate has emerged as a particularly valuable intermediate. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic ester, and a difluoro-substituted aromatic ring—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

PropertyValueReference
CAS Number 194938-88-0[1]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance Off-white to light yellow crystalline solid[3]
Melting Point Approximately 190 °C[4]
Storage 2-8°C, in a dry, well-ventilated place[2]

Safety Profile: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Two-Step Approach

The most common and economically viable route to this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Part 1: Synthesis of 2,6-Difluoro-4-hydroxybenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved via several routes. A representative method starts from 3,5-difluoroaniline, proceeding through bromination, diazotization, hydrolysis, and cyanidation, followed by hydrolysis of the nitrile. A more direct approach, however, involves the hydrolysis of a suitable precursor like 2,6-difluoro-4-hydroxybenzonitrile.[5]

Protocol 1: Synthesis of 2,6-Difluoro-4-hydroxybenzoic Acid

This protocol is adapted from methodologies for the synthesis of similar fluorinated benzoic acids.[6]

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-hydroxybenzoic acid.

Part 2: Fischer Esterification to this compound

With the carboxylic acid in hand, the final step is a classic Fischer esterification, which utilizes an excess of methanol in the presence of an acid catalyst to drive the equilibrium towards the desired ester product.[7][8]

Protocol 2: Synthesis of this compound

This protocol is based on the well-established Fischer esterification of aromatic carboxylic acids.[9]

Materials:

  • 2,6-Difluoro-4-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol in excess to dissolve the starting material (approximately 15-20 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Fischer Esterification 2,6-Difluoro-4-hydroxybenzonitrile 2,6-Difluoro-4-hydroxybenzonitrile Hydrolysis Hydrolysis 2,6-Difluoro-4-hydroxybenzonitrile->Hydrolysis H2SO4/H2O, Reflux 2,6-Difluoro-4-hydroxybenzoic_Acid 2,6-Difluoro-4-hydroxybenzoic_Acid Hydrolysis->2,6-Difluoro-4-hydroxybenzoic_Acid 2,6-Difluoro-4-hydroxybenzoic_Acid_2 2,6-Difluoro-4-hydroxybenzoic Acid Esterification Esterification 2,6-Difluoro-4-hydroxybenzoic_Acid_2->Esterification MeOH, H2SO4 (cat.), Reflux Target_Molecule This compound Esterification->Target_Molecule

Caption: Synthetic workflow for this compound.

Application Notes: A Versatile Intermediate in Bioactive Molecule Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The phenolic hydroxyl group serves as a key handle for introducing diverse functionalities through reactions such as O-alkylation and etherification.

Representative Application: Synthesis of a Phenyl Ether Linkage

A common transformation involving this compound is the etherification of its phenolic hydroxyl group. This reaction is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors and other targeted therapeutics, where a diaryl ether linkage is a common structural motif.

Protocol 3: O-Alkylation of this compound

This protocol outlines a general procedure for the Williamson ether synthesis using this compound as the starting material. This method is adapted from established procedures for the alkylation of phenols.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard inert atmosphere glassware setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add the base (e.g., Cs₂CO₃, 1.5 eq) to the stirred solution.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired O-alkylated product.

Etherification_Mechanism start This compound phenoxide Phenoxide Intermediate start->phenoxide Deprotonation base Base (e.g., Cs₂CO₃) product O-Alkylated Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product salt Salt (e.g., CsX)

Caption: Mechanism of O-alkylation of this compound.

The resulting ether can then be further elaborated. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, a common linkage in many pharmaceutical agents.

Conclusion: A Key Building Block for Innovation

This compound stands as a testament to the power of strategic fluorination in modern organic synthesis. Its versatile reactivity, coupled with a straightforward synthetic route, makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable intermediate in the creation of novel and impactful molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in driving innovation is set to increase even further.

References

Application Note & Protocols: Analytical Methods for Monitoring "Methyl 2,6-difluoro-4-hydroxybenzoate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories Document ID: AN-MFHB-202601 Revision: 1.0

Abstract & Introduction

Methyl 2,6-difluoro-4-hydroxybenzoate is a critical fluorinated aromatic building block in medicinal chemistry, frequently utilized in the synthesis of high-value active pharmaceutical ingredients (APIs) such as corticosteroids and anti-inflammatory agents.[1] The fluorine atoms at the ortho positions significantly influence the molecule's electronic properties, acidity of the phenolic hydroxyl group, and metabolic stability, making it a valuable synthon.

Effective in-process monitoring of reactions involving this intermediate is paramount for ensuring reaction completion, controlling impurity profiles, and optimizing process parameters to maximize yield and ensure final product quality.[2] This guide provides a comprehensive overview of robust analytical methodologies for real-time or at-line monitoring of synthetic transformations starting from or producing this compound. We will delve into the causality behind method selection and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Strategies: A Multi-Technique Approach

No single analytical technique is universally optimal. The choice of method depends on the specific reaction, the analytes of interest (starting materials, intermediates, products, byproducts), and the required level of information (quantitative, qualitative, structural). A well-designed process analytical technology (PAT) strategy often employs a primary quantitative method, such as HPLC, supported by a secondary, confirmatory method like GC-MS or NMR.[3][4]

graph TD { A[Reaction Sampling] --> B{Sample Preparation}; B --> C{Analytical Method Selection}; C --> D1[HPLC-UV/DAD]; C --> D2[GC-MS]; C --> D3[NMR Spectroscopy]; D1 --> E{Data Analysis & Quantification}; D2 --> E; D3 --> F{Structural Confirmation}; E --> G[Process Decision: Continue, Adjust, or Stop]; F --> G;

}

Figure 1: General workflow for in-process reaction monitoring.


High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the progress of reactions involving moderately polar, non-volatile compounds like this compound. Its high resolution, reproducibility, and quantitative accuracy make it ideal for tracking the consumption of reactants and the formation of products.

Principle & Method Development Rationale

Reversed-phase HPLC (RP-HPLC) is the preferred mode for this class of compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, its precursors, and likely products will have different polarities, leading to differential retention times and enabling separation.

  • Column Selection: A C18 column is the standard starting point due to its versatility. The phenolic hydroxyl group can cause peak tailing on older silica-based columns. Using a modern, end-capped, high-purity silica C18 column minimizes these secondary interactions.

  • Mobile Phase: A gradient elution using acetonitrile or methanol and water is typically required to resolve compounds with a range of polarities within a reasonable timeframe.[5] Adding a small amount of acid (0.1% formic or phosphoric acid) to the mobile phase is crucial. It suppresses the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength (typically ~254-270 nm for the benzoate chromophore) but also provides UV spectra for all eluting peaks.[6] This is invaluable for peak tracking, purity assessment, and identifying potential co-eluting impurities.

Detailed Protocol: RP-HPLC Method

Objective: To quantify the conversion of a starting material to this compound or its subsequent product.

  • Sample Preparation: a. Carefully quench a measured aliquot (e.g., 100 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile/water). This stops the reaction and dilutes the sample to within the analytical range. b. Vortex the sample thoroughly. c. Filter the sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a DAD/PDA detector.

    • Column: Inertsil ODS-3, Zorbax Eclipse Plus C18, or similar (150 mm x 4.6 mm, 5 µm).[5][7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 265 nm, acquire spectra from 200-400 nm.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability & Validation:

    • Before analysis, perform at least five replicate injections of a standard mixture containing the starting material and product.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is <2.0%, the USP tailing factor is <1.5, and the resolution between critical peaks is >2.0.

    • Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and can be used quantitatively for the main components if they are thermally stable or can be made so via derivatization.

Principle & Method Development Rationale

The presence of the polar phenolic hydroxyl group on this compound makes it non-ideal for direct GC analysis, as it can lead to poor peak shape and thermal degradation. Therefore, derivatization is essential.

  • Derivatization: Silylation is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the hydroxyl group to form a non-polar, thermally stable trimethylsilyl (TMS) ether.[10][11] This increases the compound's volatility and improves its chromatographic behavior.

  • Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, yielding a mass spectrum that serves as a molecular fingerprint for identification.

Detailed Protocol: Derivatization and GC-MS Analysis

Objective: To identify and quantify volatile components and confirm the identity of the main product.

  • Sample Preparation & Derivatization: a. Take a quenched and diluted aliquot of the reaction mixture (as in the HPLC prep) and evaporate the solvent under a gentle stream of nitrogen. b. To the dry residue, add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD, or equivalent.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Scan Range: 50-550 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards for every compound. For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and clean tool for reaction monitoring.[12][13]

Principle & Rationale
  • ¹H NMR: Provides information on the proton environment. Monitoring the disappearance of signals from the starting material and the appearance of new signals corresponding to the product allows for direct tracking of the reaction progress.

  • ¹⁹F NMR: This is particularly advantageous for this analyte. ¹⁹F is a 100% abundant, spin ½ nucleus, making it highly sensitive. The chemical shift of the fluorine atoms is extremely sensitive to changes in their electronic environment.[14] A reaction at the hydroxyl or ester group will cause a discernible shift in the ¹⁹F signal, providing a very clear and often simplified view of the reaction mixture compared to the more crowded ¹H spectrum.[15]

graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];

}

Figure 2: Logical diagram showing ¹⁹F NMR for reaction monitoring.


Detailed Protocol: ¹⁹F NMR Reaction Monitoring

Objective: To qualitatively and quantitatively monitor reaction conversion using the unique fluorine signals.

  • Sample Preparation: a. Quench a 0.5 mL aliquot of the reaction mixture. b. Perform a simple workup if necessary (e.g., liquid-liquid extraction) to remove interfering salts or catalysts. c. Evaporate the solvent and re-dissolve the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). d. Add a known amount of an internal standard with a distinct fluorine signal (e.g., trifluorotoluene) if quantification is desired. e. Transfer the solution to an NMR tube.

  • Instrumentation & Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

    • Nucleus: ¹⁹F.

    • Pulse Program: Standard one-pulse (zgfl on Bruker).

    • Acquisition Parameters:

      • Set the spectral center (~ -110 to -120 ppm is a typical starting point for fluoroaromatics).

      • Acquire with proton decoupling to simplify the spectrum to singlets.

      • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the nuclei of interest for accurate quantification. A D1 of 10-15 seconds is often a safe starting point.

      • Acquire a suitable number of scans for good signal-to-noise (e.g., 16-64 scans).

  • Data Processing & Analysis: a. Apply an exponential multiplication (line broadening) of ~0.3 Hz. b. Fourier transform the FID. c. Phase and baseline correct the spectrum. d. Integrate the signal for the starting material and the product. e. Calculate the percent conversion using the relative integrals: % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

Summary & Data Comparison

The choice of analytical technique is a critical decision in process development. HPLC provides robust quantification, GC-MS offers excellent impurity identification, and NMR delivers definitive structural confirmation and a clean window into fluorinated species.

FeatureHPLC-DADGC-MS (with Derivatization)¹⁹F NMR
Primary Use Quantitative analysis of reactants & productsIdentification of volatile impuritiesStructural confirmation, quantitative analysis
Sample Prep Dilute & FilterEvaporate & DerivatizeQuench, Extract, Re-dissolve
Strengths High precision, robust, widely availableHigh sensitivity, definitive identification via MS libraryUnambiguous, clean spectra, no reference standard needed for % conversion
Limitations Requires reference standards for quantificationNot suitable for non-volatile or thermally labile compoundsLower throughput, higher equipment cost, lower sensitivity than MS

By integrating these techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to safer, more efficient, and higher-quality pharmaceutical manufacturing.

References

The Strategic Role of Methyl 2,6-difluoro-4-hydroxybenzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of bioactive compounds. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the repertoire of fluorinated building blocks available to medicinal chemists, Methyl 2,6-difluoro-4-hydroxybenzoate has emerged as a particularly valuable synthon. Its pre-functionalized aromatic ring, featuring two fluorine atoms ortho to a carboxylic acid ester and a hydroxyl group para to it, provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights.

Core Attributes and Synthetic Versatility

This compound offers several strategic advantages in organic synthesis:

  • Orthogonal Reactivity: The methyl ester and the phenolic hydroxyl group possess distinct reactivities, allowing for selective functionalization. The hydroxyl group can be readily alkylated or acylated, while the ester can be hydrolyzed or aminated under different conditions.

  • Enhanced Potency: The 2,6-difluoro substitution pattern can significantly enhance the binding affinity of a molecule to its biological target. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the phenolic proton and influence hydrogen bonding interactions within a protein's active site.

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation, a common pathway for drug deactivation. This leads to an increased in vivo half-life and improved pharmacokinetic profiles of the resulting drug candidates.[1]

  • Modulation of Physicochemical Properties: The fluorine atoms can lower the pKa of nearby functional groups and increase the lipophilicity of the molecule, which can improve cell membrane permeability and overall bioavailability.

Application in the Synthesis of MEK Inhibitors: A Case Study of a Cobimetinib (GDC-0973) Intermediate

A prominent application of a derivative of this compound is in the synthesis of potent and selective MEK (mitogen-activated protein kinase kinase) inhibitors.[2][3][4] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[3][4] Cobimetinib (GDC-0973) is an approved MEK inhibitor used in the treatment of melanoma.[1][3] The synthesis of a key intermediate for Cobimetinib showcases the utility of the 2,6-difluorobenzoyl moiety, which can be derived from this compound.

The core of this synthetic strategy involves the acylation of an aniline derivative with 2,6-difluorobenzoyl chloride. While the direct precursor in some published routes may be 2,6-difluorobenzoic acid, this acid can be readily obtained from the hydrolysis of this compound.

Synthetic Workflow Overview

The following diagram illustrates the key transformations involved in preparing a crucial amide intermediate for MEK inhibitors, starting from the hydrolysis of this compound.

G cluster_0 Preparation of Acylating Agent cluster_1 Amide Bond Formation A This compound B 2,6-Difluoro-4-hydroxybenzoic Acid A->B  Hydrolysis (e.g., NaOH, H2O) C 2,6-Difluorobenzoyl Chloride B->C  Chlorination (e.g., SOCl2 or Oxalyl Chloride) E Key Amide Intermediate (e.g., N-(3-hydroxyphenyl)-2,6-difluorobenzamide) C->E  Acylation (e.g., in Pyridine or with a base like Et3N) D Aniline Derivative (e.g., 3-Aminophenol) D->E

Caption: Synthetic workflow for a key MEK inhibitor intermediate.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,6-Difluoro-4-hydroxybenzoic Acid

Rationale: The first step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions. Sodium hydroxide is a common and cost-effective base for this purpose.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Methanol or Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol.

  • Add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2,6-Difluoro-4-hydroxybenzoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,6-Difluoro-4-hydroxybenzoic acid.

  • Dry the purified product under vacuum.

Protocol 2: Conversion of 2,6-Difluoro-4-hydroxybenzoic Acid to 2,6-Difluorobenzoyl Chloride

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent acylation of the aniline derivative. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation. Oxalyl chloride is often preferred for its milder reaction conditions and the gaseous nature of its byproducts. A catalytic amount of dimethylformamide (DMF) is typically used to facilitate the reaction.

Materials:

  • 2,6-Difluoro-4-hydroxybenzoic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Difluoro-4-hydroxybenzoic acid (1 equivalent) and suspend it in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting 2,6-difluorobenzoyl chloride is often used in the next step without further purification.

Protocol 3: Acylation of 3-Aminophenol with 2,6-Difluorobenzoyl Chloride

Rationale: This is the key step where the 2,6-difluorobenzoyl moiety is coupled with the aniline derivative to form the amide bond. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Pyridine can act as both a solvent and a base.

Materials:

  • 2,6-Difluorobenzoyl chloride

  • 3-Aminophenol

  • Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a non-nucleophilic base (e.g., triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-Aminophenol (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-difluorobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous pyridine or DCM to the cooled solution of 3-aminophenol.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-hydroxyphenyl)-2,6-difluorobenzamide.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₆F₂O₃188.13Solid
2,6-Difluoro-4-hydroxybenzoic acidC₇H₄F₂O₃174.10Solid
2,6-Difluorobenzoyl chlorideC₇H₃ClF₂O176.55Liquid
N-(3-hydroxyphenyl)-2,6-difluorobenzamideC₁₃H₉F₂NO₂249.22Solid

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its strategic use, as exemplified in the synthesis of key intermediates for potent MEK inhibitors, highlights its value as a versatile and powerful building block. The protocols detailed herein provide a practical guide for researchers and scientists in the pharmaceutical industry to harness the potential of this synthon. As the demand for targeted therapeutics continues to grow, the applications of this compound and its derivatives are poised to expand, paving the way for the development of novel and more effective medicines.

References

Application Note: Protecting Group Strategies for Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,6-difluoro-4-hydroxybenzoate is a critical building block in medicinal chemistry and materials science, frequently utilized in the synthesis of fluorinated pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a reactive phenolic hydroxyl group and a methyl ester, necessitates a robust and orthogonal protecting group strategy to achieve selective transformations. This document provides a detailed guide for researchers, outlining field-proven strategies and step-by-step protocols for the protection and deprotection of the phenolic hydroxyl group in this valuable synthetic intermediate. We focus on two highly reliable and versatile protecting groups: the tert-Butyldimethylsilyl (TBDMS) ether and the Methoxymethyl (MOM) ether, providing a comparative analysis to guide selection based on downstream synthetic requirements.

Introduction: The Synthetic Challenge

The successful synthesis of complex molecules hinges on the ability to selectively mask and unmask reactive functional groups.[2][3] This principle is paramount when working with this compound (MDFHB), a bifunctional compound. The primary challenge arises from the similar, yet distinct, reactivities of its phenolic hydroxyl and methyl ester groups.

  • Phenolic Hydroxyl Group: This group is acidic and highly nucleophilic upon deprotonation. It is susceptible to a wide range of electrophilic reagents. The presence of two ortho-fluorine atoms significantly increases the acidity of this phenol compared to unsubstituted analogs, which influences the choice of base during protection reactions.

  • Methyl Ester Group: This group is an electrophilic site, vulnerable to hydrolysis under both acidic and basic conditions, as well as to nucleophilic attack by organometallic reagents or amines.

A successful synthetic strategy requires a protecting group for the hydroxyl function that is stable to the conditions needed for subsequent reactions and can be removed without affecting the methyl ester or other sensitive parts of the molecule—a concept known as orthogonal protection.[2][3][4]

Strategic Selection of a Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan.[5] Key considerations include the stability of the protecting group to downstream reagents and the conditions required for its removal. The following decision tree, rendered in DOT language, illustrates a logical workflow for selecting an appropriate protecting group for the hydroxyl moiety of MDFHB.

G start Start: Need to protect -OH of MDFHB downstream What are the downstream reaction conditions? start->downstream acid_cond Acidic Conditions (e.g., mild acid hydrolysis) downstream->acid_cond Acidic? base_cond Basic/Nucleophilic Conditions (e.g., Grignard, LiAlH4, hydrolysis) downstream->base_cond Basic? fluoride_cond Fluoride-based Reagents (e.g., TBAF, HF-Pyridine) downstream->fluoride_cond Fluoride? reconsider Re-evaluate Strategy (MOM & TBDMS may be labile) acid_cond->reconsider choose_mom Choose MOM Ether (Stable to base, cleaved by acid) base_cond->choose_mom choose_tbdms Choose TBDMS Ether (Stable to base, cleaved by fluoride) base_cond->choose_tbdms fluoride_cond->choose_mom

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 2,6-difluoro-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate (CAS 194938-88-0). This molecule is a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields and purity. We will focus on the most prevalent synthetic route: the Fischer-Speier esterification of 2,6-difluoro-4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct and widely used method is the Fischer-Speier esterification. This reaction involves heating the starting material, 2,6-difluoro-4-hydroxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst.[2] It is a classic, cost-effective method for producing esters from carboxylic acids.

Q2: Why is a strong acid catalyst required for the esterification?

The Fischer esterification is an equilibrium-limited reaction that is very slow without a catalyst. A strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[4]

Q3: My yields are consistently low. How can I drive the reaction to completion?

Low yield is the most common issue and is typically due to the reversible nature of the reaction. According to Le Châtelier's principle, the equilibrium can be shifted toward the product (the ester) by two primary strategies:[2]

  • Using an Excess of a Reactant: The most common approach is to use a large excess of the alcohol (methanol), which can also serve as the reaction solvent.[5] This concentration gradient favors the forward reaction.

  • Removing a Product: The other product formed is water. Actively removing water as it is formed will prevent the reverse reaction (ester hydrolysis) from occurring. This can be achieved by using a Dean-Stark apparatus with a co-solvent like toluene or by adding a dehydrating agent like molecular sieves.[3]

Q4: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting material (2,6-difluoro-4-hydroxybenzoic acid). The carboxylic acid is significantly more polar than its corresponding methyl ester. Therefore, on a silica gel plate, the product spot will have a higher Rf (retention factor) than the starting material spot. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Experimental Protocol: Fischer Esterification

This protocol provides a robust, step-by-step methodology for the synthesis of this compound.

Materials & Reagents
  • 2,6-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (at least 20 equivalents; it will serve as the solvent). Begin stirring to dissolve the starting material.

  • Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid (0.1 eq) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) every hour until the starting acid is fully consumed (typically 3-6 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Workup - Neutralization: Transfer the aqueous mixture to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding until the bubbling ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.[6]

Data & Expected Results
ParameterValueNotes
Molecular Formula C₈H₆F₂O₃[7]
Molecular Weight 188.13 g/mol [7]
Typical Yield 85-95%Highly dependent on reaction conditions and workup.
Appearance White to off-white solid
Purity (Post-Recrystallization) >98%As determined by HPLC or NMR.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most frequent issue encountered. Follow this logical workflow to diagnose the problem.

G start_node start_node cause_node cause_node action_node action_node check_node check_node start Low / No Yield cause1 Cause A: Equilibrium Not Shifted start->cause1 cause2 Cause B: Wet Reagents/Glassware start->cause2 cause3 Cause C: Ineffective Catalyst start->cause3 cause4 Cause D: Insufficient Time/Temp start->cause4 action1 Action: Increase excess of MeOH. Or, use Dean-Stark trap. cause1->action1 action2 Action: Use anhydrous MeOH. Oven-dry glassware. cause2->action2 action3 Action: Use fresh, concentrated H₂SO₄. Consider p-TsOH. cause3->action3 action4 Action: Extend reflux time. Ensure proper reflux temp. cause4->action4 check1 Check: Confirm water removal or large MeOH excess. action1->check1 check2 Check: Confirm dryness of all components. action2->check2 check3 Check: Verify catalyst source and quantity. action3->check3 check4 Check: TLC for starting material consumption. action4->check4

Diagram 1: Troubleshooting Workflow for Low Yield
  • Possible Cause A: Equilibrium Not Shifted Effectively. The Fischer esterification is reversible. If water is not removed or a sufficient excess of methanol is not used, the equilibrium will not favor product formation.[5]

    • Solution: Increase the molar excess of methanol significantly (e.g., to >30 equivalents) or switch to a setup that removes water, such as a Dean-Stark apparatus.

  • Possible Cause B: Water in Reagents or Glassware. The presence of water at the start of the reaction will inhibit the forward reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous grade methanol.

  • Possible Cause C: Ineffective Catalyst. The acid catalyst can degrade over time or may be of insufficient concentration.

    • Solution: Use a fresh bottle of concentrated sulfuric acid. Ensure the correct catalytic amount is added. Alternatively, p-toluenesulfonic acid (p-TsOH) can be used as it is a solid and easier to handle.[8]

Problem: Product is Contaminated with Starting Material
  • Possible Cause: Incomplete Reaction. The reaction was stopped prematurely.

    • Solution: Before beginning the workup, ensure the starting material spot is completely gone by TLC. If not, continue refluxing and monitor hourly.

  • Possible Cause: Inefficient Workup. The acidic starting material can be carried through the extraction if the neutralization step is incomplete.

    • Solution: During the NaHCO₃ wash, ensure the aqueous layer is basic (pH > 8). A more thorough wash with the bicarbonate solution can help remove residual carboxylic acid. A final wash with water helps remove any remaining salts.

Problem: Formation of Unknown Byproducts
  • Possible Cause: Reaction Temperature Too High. While generally robust, excessively high temperatures could potentially lead to decomposition or side reactions, although this is less common for this specific substrate.

    • Solution: Maintain a gentle reflux. Do not overheat the reaction mixture. The temperature should be at or near the boiling point of methanol (65 °C).

  • Possible Cause: Impurities in Starting Material. The quality of the initial 2,6-difluoro-4-hydroxybenzoic acid is crucial. Impurities in this material will carry through or react to form other compounds.

    • Solution: Verify the purity of the starting material by NMR or melting point before starting the reaction. If necessary, purify the starting acid by recrystallization.

Visualizing the Core Mechanism

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the catalytic cycle of the Fischer-Speier esterification.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node RCOOH Carboxylic Acid (2,6-difluoro-4-hydroxybenzoic acid) RCOOH2_plus Protonated Carbonyl (Activated Electrophile) RCOOH->RCOOH2_plus + H⁺ H_plus H⁺ (from H₂SO₄) RCOOH2_plus->RCOOH Tetrahedral_Int Tetrahedral Intermediate RCOOH2_plus->Tetrahedral_Int + MeOH MeOH Methanol (Nucleophile) Tetrahedral_Int->RCOOH2_plus Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Int Ester_H2O Ester + H₂O (Pre-deprotonation) Proton_Transfer->Ester_H2O - H₂O Ester_H2O->Proton_Transfer Ester Methyl Ester (Product) Ester_H2O->Ester - H⁺ H2O Water Ester->Ester_H2O

Diagram 2: Fischer-Speier Esterification Mechanism

References

Purification techniques for "Methyl 2,6-difluoro-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2,6-difluoro-4-hydroxybenzoate (MDHB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical fluorinated intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of MDHB is paramount for the success of subsequent synthetic steps and the quality of the final product.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the purification of MDHB. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure you achieve the desired purity for your application.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely applicable purification techniques for MDHB are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of your reaction.

  • Recrystallization: This is the preferred method for large quantities of material (>5 g) where the impurity profile is relatively simple (e.g., removing minor, structurally similar byproducts or colored impurities). It is cost-effective and can yield highly crystalline, pure material if an appropriate solvent system is identified.

  • Silica Gel Column Chromatography: This is the gold standard for complex mixtures or when very high purity (>99.5%) is required, especially on smaller scales (<10 g). It offers superior separation of compounds with different polarities, such as unreacted starting materials or non-polar byproducts.

Q2: What are the critical physical and chemical properties of MDHB I should know before starting?

Understanding the fundamental properties of your compound is crucial for designing a successful purification strategy.

PropertyValueSource
CAS Number 194938-88-0[2][3][4]
Molecular Formula C₈H₆F₂O₃[1][3][4][5]
Molecular Weight 188.13 g/mol [1][3][4]
Appearance White to off-white crystalline solidInferred from similar compounds
Storage 2-8°C, sealed in a dry environment[1][6]
Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[4]
Q3: What are the likely impurities in my crude MDHB sample?

Impurities typically arise from the synthetic route. A common synthesis involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid. Therefore, potential impurities include:

  • Unreacted 2,6-difluoro-4-hydroxybenzoic acid: The acidic starting material.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Methanol, Ethyl Acetate).

  • Byproducts from Precursor Synthesis: If the starting acid was not pure, those impurities may carry through.

  • Degradation Products: Although generally stable, prolonged exposure to strong base or heat can cause hydrolysis back to the carboxylic acid.

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity validation:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of column chromatography fractions and for assessing the complexity of the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation and can be used to detect and quantify impurities if they are present in sufficient concentration (>1%).

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis, capable of detecting trace impurities that may not be visible by NMR.[7]

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Purification & Analysis Workflow

The following diagram outlines a logical workflow for the purification and subsequent analysis of this compound.

G cluster_purification Purification Phase cluster_separation Separation Method cluster_analysis Analysis & Final Product crude Crude MDHB Product workup Aqueous Workup (NaHCO₃ Wash) crude->workup tlc_check Purity Check (TLC) workup->tlc_check recryst Recrystallization tlc_check->recryst Few Spots/ Baseline Impurity column Column Chromatography tlc_check->column Multiple Spots/ Close Rf dry Dry Product (High Vacuum) recryst->dry column->dry analysis Final Purity Analysis (NMR, HPLC, MP) dry->analysis pure_product Pure MDHB (>98%) analysis->pure_product

Caption: Decision workflow for MDHB purification and analysis.

Troubleshooting Guide

Problem: My product is an oil and will not crystallize during recrystallization.
  • Causality & Explanation: Oiling out occurs when a compound comes out of solution above its melting point. This is often caused by the presence of impurities that depress the melting point or by using a solvent that is too non-polar, causing the compound to precipitate too rapidly upon cooling.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of a more polar co-solvent (e.g., a few drops of methanol if using ethyl acetate/hexanes) to increase solubility and re-dissolve the oil.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, then transfer it to a refrigerator (2-8°C). Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure MDHB, add it to the cooled, supersaturated solution to induce crystallization.

    • Re-evaluate Solvent System: If oiling persists, the solvent system is likely unsuitable. The material may require purification by column chromatography first to remove the impurities preventing crystallization.

Problem: My yield is very low after column chromatography.
  • Causality & Explanation: Low yield can result from irreversible adsorption onto the silica gel, improper fraction collection, or using a mobile phase that is too polar, causing premature elution with other compounds. The phenolic hydroxyl group on MDHB can sometimes streak on silica; this can be suppressed.

  • Troubleshooting Steps:

    • TLC Your Fractions: Do not combine fractions based on visual inspection. Run a TLC of all collected fractions to identify exactly which ones contain your pure product.

    • Acidify the Mobile Phase: Add a small amount (0.1-0.5%) of acetic acid to your eluent (e.g., ethyl acetate/hexanes). The acid protonates the silica surface and your compound, reducing tailing and irreversible adsorption of the phenolic group.

    • Check Column Loading: Ensure the crude material was adsorbed onto a small amount of silica and loaded dry onto the column, or dissolved in a minimal amount of the mobile phase. Loading in a strong solvent will broaden bands and lead to poor separation.

    • Flush the Column: After your elution is complete, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if any product was retained on the silica.

Problem: I see a persistent peak corresponding to 2,6-difluoro-4-hydroxybenzoic acid in my final NMR spectrum.
  • Causality & Explanation: This indicates that the acidic starting material was not fully removed during the initial workup. It can co-elute with the product during chromatography, especially if the mobile phase is sufficiently polar.

  • Troubleshooting Steps:

    • Perform a Basic Wash: Dissolve the purified material in a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and extracted into the aqueous layer.[8]

    • Dry and Re-analyze: After the wash, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Re-submit the sample for NMR analysis to confirm the removal of the acid.

    • Aqueous Workup Protocol: This step should be standard practice after the initial reaction.

      • Step 1: Dilute the reaction mixture with ethyl acetate.

      • Step 2: Wash with water (1x), then saturated NaHCO₃ solution (2x), and finally with brine (1x).

      • Step 3: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product for further purification.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have ~5g of crude MDHB that is >85% pure by TLC.

  • Solvent System Selection: A binary solvent system often works best. Good starting points are Ethyl Acetate/Hexanes or Toluene. The ideal system dissolves the compound when hot but results in low solubility when cold.

  • Step-by-Step Methodology:

    • Place the crude MDHB (5.0 g) in a 100 mL Erlenmeyer flask with a stir bar.

    • Add the more soluble solvent (e.g., Ethyl Acetate) dropwise at room temperature until the solid is just covered.

    • Heat the mixture gently on a hotplate with stirring (e.g., to 60-70°C). Continue adding the hot solvent in small portions until all the solid has just dissolved. Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery.

    • To the hot, clear solution, add the less soluble "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (turbid).

    • Add 1-2 drops of the hot, more soluble solvent (Ethyl Acetate) to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a 2-8°C refrigerator for at least 2 hours (or overnight) to maximize crystal formation.

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of cold hexanes.

    • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is ideal for purifying smaller scales (<5g) or highly impure material.

G start Prepare Slurry (Silica in Hexanes) pack Pack Column start->pack load Load Sample (Dry or Minimal Solvent) pack->load elute_1 Elute with Low Polarity (e.g., 5% EtOAc/Hexanes) load->elute_1 elute_2 Gradually Increase Polarity (e.g., 10% -> 20% -> 30% EtOAc) elute_1->elute_2 collect Collect Fractions elute_2->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap end Pure MDHB evap->end

Caption: Workflow for silica gel column chromatography.

  • Step-by-Step Methodology:

    • Prepare the Column: Prepare a slurry of silica gel in hexanes and pack the column. Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

    • Sample Loading: Pre-adsorb the crude MDHB (e.g., 1.0 g) onto a small amount of silica gel (~2 g) by dissolving it in a minimal amount of acetone or DCM, adding the silica, and evaporating the solvent to a fine, dry powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). This will elute non-polar impurities first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • 5% EtOAc/Hexanes (2 column volumes)

      • 10% EtOAc/Hexanes (4 column volumes)

      • 20% EtOAc/Hexanes (4 column volumes)

      • 30% EtOAc/Hexanes (until product is fully eluted)

      • Note: Add 0.5% acetic acid to all mobile phases to improve peak shape.

    • Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions by TLC (stain with potassium permanganate or visualize under UV light).

    • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified MDHB.

References

Common side reactions in the synthesis of "Methyl 2,6-difluoro-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals, where its structure contributes to enhanced metabolic stability and biological activity.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: The Primary Synthetic Pathway: Acid-Catalyzed Fischer Esterification

The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 2,6-difluoro-4-hydroxybenzoic acid, using methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation Acid 2,6-Difluoro-4- hydroxybenzoic Acid Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Methanol Methanol (CH3OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H+ (transfer) Water H2O Protonated_Ester->Water Elimination Final_Product Methyl 2,6-difluoro-4- hydroxybenzoate Protonated_Ester->Final_Product - H+ H_plus_out H+ Final_Product->H_plus_out Catalyst Regenerated

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Standard Experimental Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (20-30 eq), which serves as both the reagent and solvent.

  • Catalyst: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and TLC/NMR analysis shows a large amount of unreacted starting material. What are the likely causes?

A1: This is the most frequent issue and points to an unfavorable reaction equilibrium. The Fischer esterification is a reversible process. The presence of water, a byproduct, can drive the reaction backward via hydrolysis.[2]

Causality & Troubleshooting Steps:

  • Water Contamination: The presence of water is the primary culprit.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous methanol and a high-purity starting acid. Consider adding a dehydrating agent like molecular sieves (3A or 4A) to the reaction mixture to sequester the water as it forms.[3]

  • Insufficient Catalyst: The catalyst is crucial for activating the carbonyl group.

    • Solution: Ensure the correct stoichiometry of the acid catalyst is used. If the reaction stalls, a small additional charge of catalyst might be necessary, but be cautious as this can promote side reactions.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Confirm the reaction is at a stable reflux. Extend the reaction time, monitoring periodically with TLC. A higher temperature is not feasible as it is limited by the boiling point of methanol.

  • Reagent Stoichiometry: Methanol is both a reagent and the solvent.

    • Solution: Using a large excess of methanol shifts the equilibrium towards the product side (Le Châtelier's Principle). A molar ratio of at least 1:20 (acid:methanol) is recommended.[4]

Troubleshooting_Low_Yield Start Problem: Low Yield & Unreacted Starting Material Check_Water Is the system anhydrous? Start->Check_Water Check_Catalyst Is catalyst amount correct (0.1-0.2 eq)? Check_Water->Check_Catalyst Yes Sol_Dry Action: Use anhydrous reagents. Add molecular sieves. Check_Water->Sol_Dry No Check_Time Was reaction time sufficient (4-12h)? Check_Catalyst->Check_Time Yes Sol_Catalyst Action: Verify catalyst loading. Check_Catalyst->Sol_Catalyst No Check_MeOH Is methanol in large excess (>20 eq)? Check_Time->Check_MeOH Yes Sol_Time Action: Extend reflux time. Monitor via TLC. Check_Time->Sol_Time No Sol_MeOH Action: Increase volume of anhydrous methanol. Check_MeOH->Sol_MeOH No End Re-run Experiment Check_MeOH->End Yes Sol_Dry->End Sol_Catalyst->End Sol_Time->End Sol_MeOH->End

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've observed a significant byproduct that appears to be 3,5-difluorophenol. How is this formed and how can I prevent it?

A2: The formation of 3,5-difluorophenol is a classic example of a decarboxylation side reaction. Aromatic carboxylic acids, particularly when heated in an acidic medium, can lose a molecule of carbon dioxide (CO₂).[5] The electron-donating hydroxyl group on the ring can further facilitate this process.

Mechanism: The reaction is driven by heat and acid catalysis. The aromatic ring is protonated, which weakens the C-C bond between the ring and the carboxyl group, leading to the elimination of CO₂ and the formation of a phenolic product.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Avoid excessive heating. Maintain a gentle, steady reflux rather than a vigorous boil.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Over-exposure to acidic conditions at high temperatures increases the likelihood of decarboxylation.

  • Catalyst Choice: While sulfuric acid is standard, a milder acid catalyst or a heterogeneous acid catalyst could potentially reduce this side reaction, though it may require longer reaction times.

ParameterCondition to Favor EsterificationCondition to Favor Decarboxylation
Temperature Gentle Reflux (~65°C)Excessive Heat (>80°C)
Reaction Time Just until completion (monitor by TLC)Prolonged heating after completion
Acid Conc. Catalytic amount (0.1-0.2 eq)High concentration / Stronger acids

Q3: My purification is difficult due to an impurity with a very similar polarity to my product. What could it be?

A3: Besides unreacted starting material and the decarboxylation product, you may encounter trace amounts of over-alkylation products .

  • Methyl 2,6-difluoro-4-methoxybenzoate: Under forcing conditions (very high temperatures or extremely long reaction times), the phenolic hydroxyl group can also be methylated to form a methyl ether. This byproduct is less polar than the desired product but can be difficult to separate.

    • Prevention: Adhere strictly to the optimized temperature and reaction time. This side reaction is generally minor under standard Fischer esterification conditions.

  • Di-esterification Impurities (if starting with di-acids): Ensure your starting material, 2,6-difluoro-4-hydroxybenzoic acid, is pure and not contaminated with related difunctional acids.

Purification Strategy: If you have a mixture, column chromatography is the most effective separation method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will typically allow for the separation of the less polar ether byproduct, the desired product, and the more polar starting acid.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is an acid catalyst essential?

    • A: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This creates a resonance-stabilized cation, making the carbonyl carbon significantly more electrophilic and thus more reactive towards the weakly nucleophilic methanol. Without the catalyst, the reaction is impractically slow.

  • Q: What is the role of the fluorine atoms on the aromatic ring?

    • A: The two electron-withdrawing fluorine atoms ortho to the carboxyl group have two main effects. First, they increase the acidity of the carboxylic acid. Second, their steric bulk can slightly hinder the approach of the nucleophile (methanol), which is why effective catalysis and sufficient reaction time are important.

  • Q: Can I use a different esterification method?

    • A: Yes. If Fischer esterification proves problematic, milder methods can be employed. For example, reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride, followed by the addition of methanol, is a common alternative. Another approach is using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. These methods often give higher yields but are more expensive and require more complex workups.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Methyl 2,6-difluoro-4-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this critical fluorinated intermediate.[1][2] Our goal is to move beyond simple protocols and explain the causal relationships in your experimental setup, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Fundamentals & Mechanism

Q1: What is the most direct and reliable method for synthesizing this compound?

The most common and robust method is the direct acid-catalyzed esterification, specifically the Fischer-Speier esterification, of 2,6-difluoro-4-hydroxybenzoic acid with methanol. This approach is favored for its operational simplicity and the use of readily available, inexpensive reagents. The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

Q2: Can you explain the chemical principles behind the acid catalyst's role in the esterification?

Certainly. The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), plays a crucial role in activating the carbonyl group of the carboxylic acid.[3]

Here is the mechanistic breakdown:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original methanol hydroxyl group) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the acid catalyst or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Understanding this mechanism is key to troubleshooting, as the reaction's reversibility is a primary cause of low yields.

Section 2: Troubleshooting Common Synthesis Problems

Q3: My reaction yield is consistently low (<70%). What are the most likely causes and how can I address them?

Low yield is the most frequent issue and typically stems from the reversible nature of the esterification or incomplete reaction. Let's break down the potential causes and solutions.

Troubleshooting Low Yield: Key Parameters & Solutions

ParameterPotential Cause of Low YieldRecommended Action & Scientific Rationale
Reversibility The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials (hydrolysis of the ester).Use a large excess of methanol (e.g., 10-20 equivalents or as the solvent) to shift the equilibrium towards the product side, according to Le Chatelier's Principle. Alternatively, employ a method to remove water as it forms, such as using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
Catalyst An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.Ensure you are using a strong, anhydrous acid catalyst like concentrated H₂SO₄ (catalytic amount, e.g., 0.1 eq) or SOCl₂ (1.2 eq).[3] Thionyl chloride is often more effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive, and the byproducts (SO₂ and HCl) are gases, driving the reaction forward.
Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate.The reaction should typically be heated to the reflux temperature of methanol (around 65-70 °C).[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time at this temperature.
Reaction Time The reaction may not have been allowed to run to completion.Monitor the disappearance of the starting carboxylic acid using TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The carboxylic acid will typically have a lower Rf value and may streak compared to the less polar ester product.

Below is a logical workflow for diagnosing the root cause of low yield.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) via TLC/NMR start->check_sm sm_present Significant SM Remaining check_sm->sm_present sm_absent SM Consumed, but Product Yield is Low check_sm->sm_absent increase_reagents Action: Increase Methanol Excess Action: Check Catalyst Activity/Amount sm_present->increase_reagents Is equilibrium the issue? workup_issue Investigate Workup & Purification Losses sm_absent->workup_issue increase_time_temp Action: Increase Reaction Time or Temperature (Reflux) Rationale: Drive equilibrium, improve kinetics. increase_reagents->increase_time_temp If still incomplete extraction_loss Potential Issue: Product loss during aqueous wash. Rationale: Phenolic -OH has some water solubility. workup_issue->extraction_loss purification_loss Potential Issue: Loss during recrystallization or chromatography. workup_issue->purification_loss optimize_workup Action: Ensure pH control during extraction. Action: Minimize transfer steps. extraction_loss->optimize_workup purification_loss->optimize_workup

Caption: Troubleshooting decision tree for low reaction yield.

Q4: I'm observing a persistent impurity that is difficult to remove. What could it be?

While this specific esterification is generally clean, impurities can arise.

  • Unreacted Starting Material: The most common "impurity" is the starting 2,6-difluoro-4-hydroxybenzoic acid. Its acidic nature makes it tricky to separate from the weakly acidic phenolic product.

  • Solution: During the workup, a careful wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will selectively extract the unreacted carboxylic acid into the aqueous layer, leaving your ester product in the organic phase.[5] Be cautious not to use a strong base (like NaOH), which could potentially hydrolyze your newly formed ester.[3]

Section 3: Experimental Protocol and Purification

Q5: Can you provide a reliable, step-by-step protocol for the synthesis and purification?

Absolutely. This protocol is a robust starting point, derived from standard Fischer esterification procedures.[3][6]

Synthesis Workflow Diagram

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous methanol (approx. 10-15 mL per gram of acid) to dissolve the starting material.

    • Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Reaction:

    • Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Take up the residue in ethyl acetate (EtOAc).

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and the catalyst.

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The most common method for purifying the crude solid is recrystallization. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote the formation of pure crystals.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[7]

Section 4: Characterization and Handling

Q6: How do I confirm the structure and purity of the final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structure confirmation. You should see a singlet for the methyl ester protons (~3.9 ppm) and characteristic aromatic proton signals.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester group (around 1720-1740 cm⁻¹) and a broad O-H stretch for the phenol (around 3100-3500 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[7]

Q7: What are the proper storage conditions for this compound?

The compound should be stored in a cool, dry place, typically at 2-8°C.[1][8] It should be kept in a tightly sealed container to protect it from moisture, which could lead to slow hydrolysis over time.

References

"Methyl 2,6-difluoro-4-hydroxybenzoate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2,6-difluoro-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, potential degradation pathways, and troubleshooting for common experimental challenges. As Senior Application Scientists, we have compiled this information to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place. Supplier recommendations typically suggest storage at 2-8°C in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2] For short-term use, storage at room temperature in a desiccator is also acceptable.

Q2: I left my sample of this compound at room temperature for an extended period. Is it still usable?

A2: While short-term exposure to ambient temperature is unlikely to cause significant degradation, prolonged exposure, especially in the presence of humidity, can lead to hydrolysis of the methyl ester. It is advisable to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Stability in Solution

Q3: How stable is this compound in common laboratory solvents?

A3: this compound is generally stable in common aprotic organic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) when stored under anhydrous conditions. In protic solvents, particularly water and alcohols, the stability is pH-dependent.

Q4: What is the effect of pH on the stability of aqueous solutions of this compound?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acid and base. However, hydrolysis is generally more rapid under basic conditions. For similar methyl esters of hydroxybenzoic acids, aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[3] It is recommended to use freshly prepared aqueous solutions and buffer them at a slightly acidic to neutral pH (pH 4-7) to minimize hydrolysis.

Degradation

Q5: What are the primary degradation pathways for this compound?

A5: Based on its chemical structure and literature on analogous compounds, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: Cleavage of the methyl ester bond to form 2,6-difluoro-4-hydroxybenzoic acid and methanol. This is accelerated by acidic or, more significantly, basic conditions.

  • Oxidation: The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can potentially lead to defluorination and the formation of quinone-like structures.

  • Photodegradation: Exposure to UV light can induce degradation of aromatic compounds. For fluorinated aromatics, this can involve cleavage of the C-F bond.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the potential hydrolysis product (2,6-difluoro-4-hydroxybenzoic acid) may occur.

Q6: What are the likely degradation products of this compound?

A6: While specific degradation products for this compound are not extensively documented, based on the potential degradation pathways, the following products could be formed:

  • 2,6-difluoro-4-hydroxybenzoic acid: The primary product of hydrolysis.

  • Methanol: A byproduct of hydrolysis.

  • Decarboxylation products: If the benzoic acid degradation product is exposed to high temperatures, it may decarboxylate to form 3,5-difluorophenol.

  • Oxidative and Photodegradation Products: These reactions can lead to a complex mixture of products, potentially including hydroxylated and defluorinated species, as well as polymeric materials. Studies on similar fluorinated phenols have shown that oxidation can lead to the elimination of the fluorine ion and subsequent polymerization.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC chromatogram during a time-course experiment in aqueous solution. Hydrolysis of the methyl ester.Confirm the identity of the new peak by co-injection with a standard of 2,6-difluoro-4-hydroxybenzoic acid. To minimize hydrolysis, maintain the solution pH between 4 and 7 and use freshly prepared solutions.
Discoloration (e.g., yellowing or browning) of the solid compound or its solutions. Oxidation of the phenolic group.Protect the compound and its solutions from prolonged exposure to air and light. Consider purging solutions with an inert gas (e.g., nitrogen or argon). Store in amber vials.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of this compound under your specific assay conditions (e.g., pH, temperature, presence of media components). Prepare stock solutions in a suitable, dry aprotic solvent and add to the aqueous assay medium immediately before the experiment.
Loss of compound during work-up procedures involving basic aqueous washes. Base-catalyzed hydrolysis.If basic washes are necessary, perform them quickly at low temperatures. Neutralize the aqueous layer immediately after extraction. Consider alternative purification methods that do not involve strongly basic conditions.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
  • Photodegradation: Expose a sealed quartz cuvette containing the stock solution to a UV lamp (e.g., 254 nm).
  • Control: Keep a sealed vial of the stock solution at 2-8°C, protected from light.

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute the samples to a suitable concentration with the mobile phase.

4. HPLC Analysis:

  • Inject the samples onto a suitable C18 HPLC column.
  • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
  • Calculate the percentage of the parent compound remaining and the area percentage of any new peaks.

Visualizing Degradation Pathways

Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 2,6-difluoro-4-hydroxybenzoic acid parent->hydrolysis_product H+/OH- methanol Methanol oxidation_products Quinone-like structures, Defluorinated species, Polymeric materials parent->oxidation_products [O] photo_products Defluorinated species, Radical-mediated products parent->photo_products hv decarboxylation_product 3,5-difluorophenol hydrolysis_product->decarboxylation_product Heat (Δ) G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl) start->acid Incubate base Basic (0.1 M NaOH) start->base Incubate oxidation Oxidative (3% H2O2) start->oxidation Incubate thermal Thermal (60°C) start->thermal Incubate photo Photolytic (UV) start->photo Incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-UV Analysis sampling->analysis results Quantify Parent Compound & Degradation Products analysis->results

References

Troubleshooting guide for "Methyl 2,6-difluoro-4-hydroxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,6-difluoro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and manipulation of this versatile fluorinated building block. The unique electronic and steric properties conferred by the difluoro substitution ortho to the ester and para to the hydroxyl group present specific synthetic hurdles. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter in your reactions with this compound in a question-and-answer format.

O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

Question: I am attempting an O-alkylation of this compound using a standard Williamson ether synthesis protocol (e.g., alkyl halide and a base like K₂CO₃ in acetone or DMF), but I am observing low to no conversion of my starting material. What could be the issue?

Answer:

This is a common issue stemming from the reduced nucleophilicity of the phenoxide and steric hindrance around the hydroxyl group. The two fluorine atoms in the ortho positions are strongly electron-withdrawing, which lowers the pKa of the phenolic proton, making it more acidic. However, these fluorine atoms also sterically shield the hydroxyl group, hindering the approach of the electrophile.

Troubleshooting Steps & Explanations:

  • Choice of Base and Solvent: A stronger, non-nucleophilic base may be required to fully deprotonate the phenol. Consider using sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or THF. These bases will irreversibly deprotonate the phenol, increasing the concentration of the more reactive phenoxide.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or with solid bases, the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether (e.g., 18-crown-6), can be highly effective.[1][2] The catalyst facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide resides, thereby increasing the reaction rate.[1][2] PTC is particularly useful for improving the O-alkylation of sterically hindered phenols and can help minimize side reactions like C-alkylation.[2][3]

  • Nature of the Electrophile: Highly reactive alkylating agents are preferred. For example, alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, increasing the reaction temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.

  • Mitsunobu Reaction: As an alternative to the Williamson ether synthesis, the Mitsunobu reaction can be a powerful tool for the O-alkylation of hindered phenols.[4][5][6] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack.[4][5][6] It is important to note that the nucleophile in a Mitsunobu reaction should have a pKa of less than 15.[7]

Question: My O-alkylation reaction is producing a significant amount of an undesired side product. How can I identify and minimize it?

Answer:

A likely side product in the O-alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. Another possibility, especially with secondary or tertiary alkyl halides, is an elimination reaction (E2) to form an alkene.[8][9]

Troubleshooting and Optimization:

Problem Plausible Cause Recommended Solution
C-Alkylation The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring (particularly at the ortho and para positions). Harder electrophiles and polar aprotic solvents tend to favor O-alkylation.Employ less polar solvents and consider using phase-transfer catalysis, which is known to enhance O-selectivity.[2] Using a milder base and lower temperatures can also disfavor C-alkylation.
Elimination Use of secondary or tertiary alkyl halides, which are prone to E2 elimination in the presence of a strong base (the phenoxide).Whenever possible, use primary alkyl halides. If a secondary alkyl group must be introduced, milder reaction conditions (lower temperature, less aggressive base) may slightly favor substitution over elimination.
Hydrolysis of the Methyl Ester If the reaction is run under strongly basic conditions for an extended period, especially with residual water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.Use anhydrous solvents and reagents. Limit reaction time and temperature to the minimum required for the O-alkylation to proceed to completion.
Hydrolysis of the Methyl Ester

Question: I want to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but the reaction is very slow under standard conditions (e.g., NaOH in MeOH/water). Why is this happening?

Answer:

The steric hindrance provided by the two ortho-fluorine atoms significantly shields the carbonyl carbon of the ester from nucleophilic attack by hydroxide ions. This is a known issue with sterically hindered benzoates.[10][11][12]

Troubleshooting Steps & Explanations:

  • Harsher Reaction Conditions: More forcing conditions are likely necessary. This can include higher concentrations of the base (e.g., 2-3 M NaOH or KOH), higher temperatures (reflux), and longer reaction times.[10]

  • Alternative Solvent Systems: Consider using a co-solvent system that can better solvate the transition state, such as THF/water or dioxane/water.

  • Acid-Catalyzed Hydrolysis: While base-catalyzed hydrolysis is more common, acid-catalyzed hydrolysis using a strong acid like sulfuric acid in aqueous media at elevated temperatures can also be effective.[11]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis for sterically hindered esters by rapidly reaching and maintaining high reaction temperatures and pressures.

Question: During the hydrolysis of the methyl ester, I am observing decomposition of my starting material or the formation of colored impurities. What could be the cause?

Answer:

Fluorinated phenols can be susceptible to degradation under harsh basic or acidic conditions, especially at elevated temperatures. This can lead to the formation of complex mixtures and colored byproducts.

Troubleshooting and Optimization:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures are needed for hydrolysis, excessive heat can lead to decomposition.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

  • Purification: The resulting carboxylic acid may require careful purification, such as recrystallization or column chromatography, to remove colored impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1:

Property Value Source
Molecular Formula C₈H₆F₂O₃ [13][14]
Molecular Weight 188.13 g/mol [13][14]
CAS Number 194938-88-0 [14]
Appearance White to off-white solid N/A

| Storage | 2-8°C |[13] |

Q2: How can I protect the phenolic hydroxyl group while performing reactions on the methyl ester?

A2: Protecting the phenolic hydroxyl is crucial for many synthetic transformations. Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl (MOM)) and silyl ethers (e.g., TBDMS, TIPS). The choice of protecting group will depend on the subsequent reaction conditions. For instance, a benzyl ether is stable to a wide range of conditions but can be removed by hydrogenolysis. Silyl ethers are generally base-stable but are cleaved by fluoride sources (e.g., TBAF) or acid.

Q3: What are the best analytical techniques to monitor the progress of reactions involving this compound?

A3:

  • Thin-Layer Chromatography (TLC): A quick and effective method for routine reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Useful for observing changes in the aromatic and methyl ester protons.

    • ¹⁹F NMR: A powerful tool for tracking reactions involving fluorinated compounds. The chemical shift of the fluorine atoms will be sensitive to changes in the electronic environment, providing a clear indication of reaction progress.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of products and byproducts, aiding in their structural elucidation.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. According to available safety data, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Section 3: Experimental Protocols & Visualizations

General Protocol for O-Alkylation using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • To a solution of this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, acetonitrile, or DMF) add the alkyl halide (1.1-1.5 eq).

  • Add a solid base, such as anhydrous potassium carbonate (2.0-3.0 eq).

  • Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Heat the reaction mixture with vigorous stirring to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for Hydrolysis of the Methyl Ester

This protocol outlines a general procedure for the hydrolysis of the sterically hindered methyl ester.

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Visual Workflow for Troubleshooting O-Alkylation Reactions

O_Alkylation_Troubleshooting start O-Alkylation Reaction: Low Conversion check_base Is the base strong enough? start->check_base check_solvent Is the solvent appropriate? check_base->check_solvent Yes ptc Consider Phase-Transfer Catalysis (PTC) check_base->ptc No check_electrophile Is the electrophile reactive enough? check_solvent->check_electrophile Yes check_solvent->ptc No mitsunobu Alternative: Mitsunobu Reaction check_electrophile->mitsunobu No side_products Side Product Formation c_alkylation C-Alkylation Observed side_products->c_alkylation elimination Elimination Observed side_products->elimination hydrolysis Ester Hydrolysis side_products->hydrolysis optimize_conditions Optimize Conditions: - Lower Temperature - Milder Base c_alkylation->optimize_conditions change_electrophile Use Primary Alkyl Halide elimination->change_electrophile anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous

Caption: Troubleshooting workflow for O-alkylation.

Decision Tree for Reaction Choice

Reaction_Choice start Goal: Modify Hydroxyl Group alkylation O-Alkylation start->alkylation esterification O-Esterification start->esterification alkylation_type Nature of Alkylating Agent alkylation->alkylation_type primary_halide Primary Alkyl Halide alkylation_type->primary_halide Simple secondary_halide Secondary/Tertiary Alkyl Halide alkylation_type->secondary_halide Complex/Hindered williamson Williamson Ether Synthesis (consider PTC) primary_halide->williamson mitsunobu Mitsunobu Reaction secondary_halide->mitsunobu

Caption: Decision tree for modifying the hydroxyl group.

References

Technical Support Center: Minimizing Impurities in Methyl 2,6-difluoro-4-hydroxybenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate (CAS 194938-88-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated intermediate.[1] Achieving high purity is paramount for ensuring reproducible results in downstream applications, from medicinal chemistry to materials science. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize impurities and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for high-grade this compound?

For most research and development applications, a purity of ≥98% is recommended.[2] However, for sensitive downstream applications such as the development of active pharmaceutical ingredients (APIs), a purity of >99.5% may be required.

Q2: What are the most common impurities I should be screening for?

The most prevalent impurities typically arise from incomplete reactions or side reactions. The primary species to monitor are:

  • 2,6-difluoro-4-hydroxybenzoic acid: The unreacted starting material from the esterification step.

  • 3,5-difluorophenol: A product of thermal decarboxylation of the starting acid.

  • Methyl 2,6-difluoro-4-methoxybenzoate: An over-methylation byproduct where the phenolic hydroxyl is etherified.

  • Isomeric impurities: Arising from a lack of perfect regioselectivity during the synthesis of the benzoic acid precursor.

Q3: How should I properly store the final product to prevent degradation?

This compound should be stored in a cool, dry place, ideally at 2-8°C, protected from light.[1] The phenolic hydroxyl group can be susceptible to oxidation over time, which may lead to coloration of the material. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life.

Q4: What are the most effective analytical techniques for purity assessment?

A combination of methods is ideal for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main component and detecting non-volatile impurities. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.

  • Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR): Essential for confirming the structure of the desired product and identifying structurally related impurities, such as isomers or the O-methylated byproduct.

  • Mass Spectrometry (MS), often coupled with GC or LC: Crucial for identifying unknown impurities by their mass-to-charge ratio.

Section 2: Understanding Impurity Formation

The quality of the final product is intrinsically linked to the control of the synthetic process. A common and efficient route to this compound involves the carboxylation of 3,5-difluorophenol to form 2,6-difluoro-4-hydroxybenzoic acid, followed by a classic Fischer esterification. Understanding the potential pitfalls in this pathway is key to preventing impurity formation.

Caption: General synthetic pathway to the target compound.

The critical impurities often arise from competing chemical transformations during these steps.

Caption: Major impurity formation pathways.

  • Decarboxylation: 4-Hydroxybenzoic acids can undergo decarboxylation to form phenols, a reaction often accelerated by heat.[3][4][5] This is a significant side reaction during the carboxylation step or even during a prolonged, high-temperature esterification, leading to 3,5-difluorophenol contamination.

  • Incomplete Esterification / Hydrolysis: The esterification reaction is an equilibrium process. Insufficient reaction time, inadequate catalyst, or the presence of excess water can lead to significant amounts of unreacted 2,6-difluoro-4-hydroxybenzoic acid in the final product. Conversely, during aqueous workup, some of the ester product can hydrolyze back to the acid.[6]

  • O-Methylation (Etherification): The phenolic hydroxyl group is also nucleophilic and can compete with the solvent (methanol) to react with a protonated methanol molecule or other electrophilic methyl source, especially under harsh acidic conditions. This side reaction forms Methyl 2,6-difluoro-4-methoxybenzoate, an impurity that can be difficult to remove due to its similar polarity to the desired product.

Section 3: Troubleshooting Guide

Problem: My final product contains >2% of the starting material, 2,6-difluoro-4-hydroxybenzoic acid, as measured by HPLC.

  • Underlying Cause: This points to an incomplete esterification reaction or hydrolysis of the product during workup. The equilibrium of the Fischer esterification may not have been sufficiently pushed towards the product side.

  • Troubleshooting Workflow:

    Troubleshoot_High_Acid start High Acid Impurity Detected check_reaction Review Esterification Conditions start->check_reaction check_workup Review Workup Procedure start->check_workup action_time Action: Increase reaction time (e.g., from 4h to 8h) check_reaction->action_time action_water Action: Use a Dean-Stark trap or molecular sieves to remove water check_reaction->action_water action_wash Action: Ensure basic wash (e.g., NaHCO₃) is sufficient to remove acid check_workup->action_wash action_ph action_ph check_workup->action_ph

    Caption: Workflow for addressing high starting acid impurity.

  • Expert Recommendation:

    • Drive the Equilibrium: Ensure water, a byproduct of the reaction, is effectively removed. Using toluene as a co-solvent with a Dean-Stark trap is a highly effective method.[7]

    • Optimize Catalyst Load: A catalytic amount of a strong acid like H₂SO₄ is required. Typically, 1-2 mol% relative to the carboxylic acid is sufficient.

    • Refine Workup: After the reaction, a wash with a mild base like saturated sodium bicarbonate solution is crucial. This deprotonates the acidic starting material, making it water-soluble and easily separable from the organic layer containing your neutral ester product. Be cautious not to use strong bases (like NaOH), which can catalyze the hydrolysis of your desired ester.[8]

Problem: My NMR and GC-MS analyses show the presence of 3,5-difluorophenol.

  • Underlying Cause: This impurity is almost certainly the result of thermal decarboxylation of 2,6-difluoro-4-hydroxybenzoic acid.[9][10] This can happen if the preceding carboxylation step was performed at too high a temperature or if the esterification itself was run under excessively harsh thermal conditions.

  • Expert Recommendation:

    • Temperature Control: Monitor and control the reaction temperature strictly. For the esterification, refluxing methanol (approx. 65°C) is generally sufficient and poses a low risk of decarboxylation. Avoid higher boiling point alcohols unless necessary.

    • Purify the Intermediate: It is often easier to remove the phenolic impurity from the carboxylic acid intermediate than from the final ester product. A simple recrystallization of the 2,6-difluoro-4-hydroxybenzoic acid before esterification can be a very effective solution.

Problem: I've identified an impurity with a mass of +14 Da compared to my product (M+14), suggesting O-methylation.

  • Underlying Cause: The phenolic -OH group has been converted to a methoxy (-OCH₃) group. This happens when the reaction conditions are too forcing, promoting the typically slower etherification reaction.

  • Expert Recommendation:

    • Minimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor by TLC or HPLC and stop the reaction upon consumption of the starting acid.

    • Consider Alternative Methods: If O-methylation is persistent, move away from strong acid/heat conditions. Consider milder esterification methods, such as reacting the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. This method specifically promotes esterification over etherification.

Section 4: Recommended Protocols

Protocol 1: High-Purity Esterification of 2,6-difluoro-4-hydroxybenzoic acid

This protocol is designed to maximize yield while minimizing byproduct formation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq).

  • Reagents: Add methanol (10-20 volumes, e.g., 10-20 mL per gram of acid). The methanol acts as both solvent and reagent.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.02 eq) dropwise while stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into an equal volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) - This is the critical step to remove unreacted acid.

    • Brine (1 x 50 mL)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing less soluble or more soluble impurities.

Table 1: Recommended Recrystallization Solvent Systems

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Toluene/Heptane 90-110The product is soluble in hot toluene and insoluble in heptane. Dissolve the crude product in a minimum amount of hot toluene, then add heptane dropwise until turbidity persists. Cool slowly to crystallize. Excellent for removing more polar impurities.
Ethanol/Water 78-100A classic system for moderately polar compounds. Dissolve in hot ethanol and add water until the solution becomes cloudy. Reheat to clarify, then cool slowly. Effective for removing non-polar impurities.
Dichloromethane/Hexane 40-69A lower-boiling point system. Dissolve in a minimum of dichloromethane at room temperature and add hexane until crystallization begins. Good for removing highly polar, baseline impurities.

Section 5: References

  • Dalton Transactions. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. RSC Publishing. 3

  • RSC Publishing. (2009, April 27). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfon. 4

  • ACS Publications. (n.d.). Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. 9

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. 11

  • Science Madness. (n.d.). Hydroxylation and decarboxylation of hydroxybenzoic acids by Fe-chelates. 10

  • Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol. 12

  • Patsnap. (n.d.). Preparation method of 3, 5-difluorophenol. Eureka. 13

  • ChemicalBook. (n.d.). 3,5-Difluorophenol | 2713-34-0. 14

  • ResearchGate. (n.d.). Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. 5

  • Hopemax. (n.d.). What are the starting materials for synthesizing 3,5 - Difluorophenol?15

  • MySkinRecipes. (n.d.). This compound. 1

  • Alachem Co., Ltd. (n.d.). 194938-88-0 | this compound. 2

  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. 8

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 6

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. 7

References

Technical Support Center: Synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2,6-difluoro-4-hydroxybenzoate. This key intermediate is crucial for the development of various fluorinated pharmaceuticals and agrochemicals.[1] The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during its synthesis, focusing on the critical aspect of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol.[2][3] This reaction involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.[4] The primary challenge of this equilibrium-driven reaction is to shift the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water that is formed as a byproduct.[3][5]

Q2: Which acid catalysts are recommended for this Fischer esterification, and what are the trade-offs?

The choice of catalyst is critical for achieving high yield and purity. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[4][5]

Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as some Lewis acids.[2][5]

Table 1: Comparison of Common Acid Catalysts for Fischer Esterification

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Catalytic (e.g., 0.1 eq)Highly effective, inexpensive, and acts as a dehydrating agent, helping to drive the equilibrium.[6][7]Can cause charring or side reactions at high temperatures; difficult to remove during workup.
p-Toluenesulfonic Acid (p-TsOH) Catalytic (e.g., 0.1 eq)Solid, easier to handle than H₂SO₄; less prone to causing charring; effective catalyst.[2]More expensive than H₂SO₄; less effective as a dehydrating agent.
Lewis Acids (e.g., Sc(OTf)₃) CatalyticMilder conditions may be possible; can be effective for sensitive substrates.[2]Significantly more expensive; may require anhydrous conditions to prevent deactivation.

For this specific synthesis, concentrated sulfuric acid is often the most cost-effective and efficient choice due to its dual function as a catalyst and dehydrating agent.[8]

Q3: Can you illustrate the reaction mechanism for this synthesis?

Certainly. The Fischer esterification proceeds through a series of proton transfer, nucleophilic addition, and elimination steps. Understanding this mechanism is key to troubleshooting issues like incomplete reactions.

Fischer_Esterification sub Carboxylic Acid + Acid Catalyst (H+) act Protonated Carbonyl (Activated Electrophile) sub->act 1. Protonation nuc_attack Tetrahedral Intermediate act->nuc_attack 2. Nucleophilic     Attack pt Proton Transfer nuc_attack->pt 3. Proton     Transfer elim Water Elimination pt->elim 4. Elimination prod Protonated Ester elim->prod water_out Water (H₂O) Byproduct elim->water_out final_prod Final Ester Product prod->final_prod 5. Deprotonation cat_regen Catalyst (H+) Regenerated prod->cat_regen alc Methanol (Nucleophile) alc->nuc_attack

Caption: Fischer Esterification Mechanism Workflow.

The process begins with the acid catalyst protonating the carbonyl oxygen, making the carbonyl carbon much more reactive. Methanol then attacks this activated carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[4][5]

Troubleshooting Guide

Q4: My reaction is very slow or appears to have stalled. What are the likely causes and solutions?

This is a common issue related to the reaction equilibrium. Several factors could be at play.

Possible Causes & Solutions:

  • Insufficient Catalyst: Ensure a sufficient catalytic amount of strong acid is present. For H₂SO₄ or p-TsOH, 5-10 mol% is typical.

  • Water Accumulation: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[6]

    • Solution A (Excess Alcohol): Use a large excess of methanol (it often serves as the solvent) to drive the reaction forward via Le Chatelier's principle.[3][7]

    • Solution B (Water Removal): If the reaction is run in a solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms.[2]

  • Low Temperature: Fischer esterifications typically require heat to proceed at a reasonable rate. Refluxing in methanol (approx. 65-70 °C) is a standard condition.[8]

Troubleshooting_Slow_Reaction start Problem: Slow or Incomplete Reaction q1 Is reaction at reflux (e.g., ~65°C in MeOH)? start->q1 a1_no Action: Increase temperature to reflux. q1->a1_no No q2 Is water being effectively removed or diluted? q1->q2 Yes end Re-monitor reaction progress by TLC/GC. a1_no->end a2_no Action: Use large excess of anhydrous methanol OR use a Dean-Stark trap. q2->a2_no No q3 Is catalyst loading sufficient (5-10 mol%)? q2->q3 Yes a2_no->end a3_no Action: Add more acid catalyst. q3->a3_no No q3->end Yes a3_no->end

References

Technical Support Center: Methyl 2,6-difluoro-4-hydroxybenzoate Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2,6-difluoro-4-hydroxybenzoate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and work-up of this important fluorinated intermediate.[1] As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the unique challenges of this procedure.

The synthesis of this compound, typically achieved via Fischer esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol and a strong acid catalyst (e.g., H₂SO₄), presents specific work-up challenges. The molecule's dual functionality—a phenolic hydroxyl group and a methyl ester—requires a carefully orchestrated work-up to ensure high yield and purity. This guide addresses the most common issues, from emulsion formation to incomplete starting material removal and product stability.

Part 1: General Work-up Protocol & Key Considerations
Q: What is a standard work-up procedure for the acid-catalyzed esterification of 2,6-difluoro-4-hydroxybenzoic acid?

A: A successful work-up hinges on neutralizing the acid catalyst, efficiently extracting the product, and removing impurities without inducing side reactions like hydrolysis. The phenolic nature of both the starting material and the product requires a nuanced approach, particularly during washing steps.

Below is a detailed, self-validating protocol that serves as a robust starting point for your experiment.

  • Cooling and Quenching: After the reaction is deemed complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (approx. 5-10 volumes of the reaction volume). This step quenches the reaction and helps precipitate the crude product while diluting the methanol and sulfuric acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[2] Ethyl acetate is often preferred due to its effectiveness in dissolving phenolic compounds.[3] Perform the extraction three times (3x) to ensure complete recovery of the product from the aqueous phase.

  • Initial Water Wash: Combine the organic layers and wash once with deionized water. This removes the bulk of the remaining methanol and some acid.

  • Careful Bicarbonate Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This is a critical and delicate step. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas generated from neutralizing the residual strong acid catalyst.[4] The purpose is to remove the acid catalyst without deprotonating and extracting the phenolic product. A single, careful wash is often sufficient. See the troubleshooting section below for handling this step.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This step helps to break up minor emulsions and removes the majority of dissolved water from the organic phase.[2]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or an oil.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain pure this compound.

Start Reaction Mixture (Product, SM, H2SO4, MeOH) Quench Cool and Pour into Ice Water Start->Quench Extract Extract with EtOAc (3x) Quench->Extract Separate1 Separate Layers Extract->Separate1 Wash_H2O Wash with Water Separate1->Wash_H2O Organic Layer Aqueous_Waste Aqueous Waste (MeOH, H2SO4, Salts) Separate1->Aqueous_Waste Aqueous Layer Wash_NaHCO3 Wash with sat. NaHCO3 (CAUTION: Vent!) Wash_H2O->Wash_NaHCO3 Separate2 Separate Layers Wash_NaHCO3->Separate2 Wash_Brine Wash with Brine Separate2->Wash_Brine Organic Layer Separate2->Aqueous_Waste Aqueous Layer (contains Na2SO4) Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Concentrate in vacuo Filter->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify Product Pure Product Purify->Product

Caption: Standard work-up workflow for this compound.

Part 2: Extraction & Isolation Issues
Q: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

A: Emulsion formation is common when extracting phenolic compounds, as they can act as surfactants, especially if any are deprotonated.

Causality & Troubleshooting:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively increases the surface area between the two immiscible phases, promoting emulsion. Instead, gently invert the funnel 5-10 times.

  • High pH: If the aqueous layer is too basic, the phenolic hydroxyl group can deprotonate, forming a phenoxide salt that acts as a soap. Ensure you are not using an overly strong base or excessive amounts of bicarbonate.

  • Solutions:

    • Add Brine: Introduce a saturated NaCl solution. The increased ionic strength of the aqueous phase makes it more polar, which helps to force the separation of the organic and aqueous layers.[4]

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Filtration: Filter the entire emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method for forcing layer separation.

Q: My product yield is very low after extraction. Where could I be losing my product?

A: Product loss during work-up can occur at several stages. The key is to identify the specific step where the loss is happening.

Troubleshooting Low Yield:

  • Incomplete Extraction: The product has moderate polarity. Ensure you are performing at least three extractions with an adequate volume of solvent to fully transfer the product to the organic phase.

  • Loss During Basic Wash: This is the most likely culprit. This compound is phenolic and therefore weakly acidic. Washing with a base that is too strong or for too long can deprotonate the phenol, forming the water-soluble sodium phenoxide salt, which is then washed away with the aqueous layer.

    • Validation: Before discarding any aqueous layers from the bicarbonate wash, acidify a small sample with dilute HCl. If a white precipitate forms, you are losing your product (or unreacted starting material).

    • Solution: Use a saturated solution of sodium bicarbonate (pH ~8), not a stronger base like sodium carbonate or hydroxide. Wash quickly and without excessive agitation. If significant product is lost, you can re-acidify the combined aqueous washes and re-extract to recover it.

  • Premature Product Precipitation: If you add a large volume of a non-polar anti-solvent (like hexanes) to your organic extract before it is properly dried, the product might precipitate along with the drying agent, leading to loss during filtration.

  • Ester Hydrolysis: If the work-up conditions are too harsh (e.g., prolonged exposure to base or heat), the methyl ester can hydrolyze back to the carboxylic acid.[5][6] This acid is then readily removed by the bicarbonate wash.

Part 3: Purification Challenges
Q: How do I effectively remove the unreacted 2,6-difluoro-4-hydroxybenzoic acid starting material?

A: Separating the product from the starting carboxylic acid is challenging because both are phenolic and have similar polarities. A standard bicarbonate wash is the correct strategy, but it requires careful execution.

Expertise & Causality: The goal is to leverage the large pKa difference between the carboxylic acid (~3-4) and the phenol (~8-10). A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but generally not strong enough to deprotonate the phenol significantly.

Optimized Bicarbonate Wash Protocol:

  • Dilute the Organic Layer: Before washing, dilute your ethyl acetate solution. This keeps your product fully dissolved and reduces its concentration at the aqueous interface.

  • Use Saturated NaHCO₃: A saturated solution provides a buffered, weakly basic environment.

  • Monitor the pH: After shaking and separating, check the pH of the aqueous layer. It should be around 8.[4] If it's higher, you risk deprotonating and losing your phenolic product.

  • TLC Confirmation: Spot the organic layer on a TLC plate before and after the wash. The spot corresponding to the starting acid should diminish or disappear after a successful wash.

Organic_Layer Organic Layer in Separatory Funnel (Contains Product + Starting Acid) Add_Base Add Saturated NaHCO3 Solution Organic_Layer->Add_Base Shake Gently Shake & Vent Add_Base->Shake Separate Separate Layers Shake->Separate Organic_Product Organic Layer (Clean Product) Separate->Organic_Product Top Layer (EtOAc) Aqueous_Waste Aqueous Layer (Deprotonated Starting Acid) Separate->Aqueous_Waste Bottom Layer (Aqueous)

Caption: Logic diagram for selective removal of acidic starting material.

Q: My final product is an oil and won't crystallize. What are the best recrystallization conditions?

A: Failure to crystallize usually indicates the presence of impurities (e.g., residual solvent, starting material, or side products) that disrupt the crystal lattice formation.

Troubleshooting Crystallization:

  • Purity Check: First, assess the purity of your crude oil by TLC or ¹H NMR. If significant impurities are present, column chromatography is recommended before attempting recrystallization.

  • Solvent System Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good Single Solvents: Try isopropanol or ethanol.

    • Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the oil in a minimal amount of a good solvent (like dichloromethane, ethyl acetate, or acetone) and then slowly add a non-polar anti-solvent (like hexanes or heptane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

    • Cooling: Cool the solution slowly. First, let it stand at room temperature, then move it to a refrigerator (2-8°C), and finally to a freezer if necessary. Rapid cooling often leads to oiling out rather than crystallization.

ParameterRecommended Value / SystemRationale
TLC Mobile Phase 30% Ethyl Acetate in HexanesProvides good separation between the more polar starting acid and the less polar ester product.
Recrystallization Solvents Ethanol/Water or Ethyl Acetate/HexanesBalances polarity to allow for dissolution when hot and precipitation when cold.
Product M.P. ~92-95 °C (literature values may vary)A sharp melting point indicates high purity.
Product Appearance White to off-white solidDiscoloration may indicate phenol oxidation.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl Difluoro-4-hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms onto aromatic rings is a cornerstone strategy for modulating molecular properties. The high electronegativity, small van der Waals radius, and ability of fluorine to form strong C-F bonds allow for subtle yet profound alterations to a molecule's lipophilicity, metabolic stability, pKa, and binding interactions. The methyl difluoro-4-hydroxybenzoate scaffold is a prime example of a versatile building block where the precise positioning of two fluorine atoms can dictate its utility.

This guide provides an in-depth, objective comparison of methyl 2,6-difluoro-4-hydroxybenzoate and its key positional isomers: methyl 2,3-difluoro-4-hydroxybenzoate, methyl 2,5-difluoro-4-hydroxybenzoate, and methyl 3,5-difluoro-4-hydroxybenzoate. We will dissect their physicochemical properties, spectroscopic signatures, synthetic accessibility, and functional applications, providing researchers with the critical data and field-proven insights needed to select the optimal isomer for their specific research and development endeavors.

I. Comparative Physicochemical Properties: How Isomerism Dictates Function

The arrangement of the two fluorine atoms and their interplay with the hydroxyl and methyl ester groups create distinct electronic and steric environments. These differences manifest in measurable physicochemical properties that are critical for predicting a molecule's behavior, from its solubility and crystal packing to its acidity and membrane permeability.

The strong inductive electron-withdrawing effect of fluorine is a dominant factor. When positioned ortho to the hydroxyl group (as in the 2,6- and 2,5- isomers), this effect is maximized, leading to a significant increase in the acidity of the phenolic proton (a lower pKa). This is a crucial consideration for reactions involving deprotonation of the hydroxyl group, such as O-alkylation or O-acylation, as isomers with lower pKa values will react under milder basic conditions.[1] The symmetry of the 2,6- and 3,5- isomers also influences properties like melting point and crystal lattice energy.

Below is a summary of key physicochemical properties for the isomers. Note that experimental data for all isomers is not always available in a single, comparative source, and thus values are compiled from various chemical databases and supplier specifications.

Table 1: Comparative Physicochemical Data of Methyl Difluoro-4-hydroxybenzoate Isomers

PropertyThis compoundMethyl 3,5-difluoro-4-hydroxybenzoateMethyl 2,5-difluoro-4-hydroxybenzoateMethyl 2,3-difluoro-4-hydroxybenzoate
Molecular Formula C₈H₆F₂O₃C₈H₆F₂O₃C₈H₆F₂O₃C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [2]188.13 g/mol 188.13 g/mol 188.13 g/mol [3]
CAS Number 194938-88-0[2]325-34-8 (for the acid)886501-18-4219685-84-4[3]
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
XLogP3 (Computed) 1.6[2]1.6 (Computed)1.6 (Computed)1.6[3]
Predicted pKa (Acid) ~7.3 (based on 2,6-difluorophenol)[4]~8.0 (based on 3,5-difluorophenol)[4]Not readily availableNot readily available

II. Spectroscopic Characterization: The Fingerprints of Isomerism

Unambiguous identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides the most definitive method for differentiation. The symmetry, chemical shifts, and coupling constants (J-values) are unique fingerprints for each substitution pattern.

  • ¹H NMR: The aromatic region is most diagnostic. The highly symmetric 2,6- and 3,5-isomers will each show a single signal (a triplet for the 2,6- and a doublet for the 3,5- due to H-F coupling) for their two equivalent aromatic protons. In contrast, the asymmetric 2,3- and 2,5-isomers will display two distinct signals for their aromatic protons, each with different multiplicities due to differing H-H and H-F couplings.[5]

  • ¹⁹F NMR: This is arguably the most powerful technique for distinguishing these isomers. The chemical shift of a fluorine atom is highly sensitive to its electronic environment.[2] Fluorines ortho to the hydroxyl group will have different chemical shifts than those meta. Furthermore, the two fluorine atoms in the asymmetric isomers (2,3- and 2,5-) will be chemically non-equivalent and thus produce two separate signals. A patent describing the fluorination of a precursor to methyl 4-hydroxybenzoate reported a ¹⁹F NMR chemical shift of -129.1 ppm for the methyl 3,5-difluoro-4-hydroxybenzoate product, providing a valuable experimental reference point.[6]

  • ¹³C NMR: The number of signals in the aromatic region will reflect the molecule's symmetry. The 2,6- and 3,5- isomers will show fewer signals than the 2,3- and 2,5- isomers. The chemical shifts of the carbon atoms directly bonded to fluorine will show large C-F coupling constants.

The logical workflow for distinguishing these isomers using spectroscopy is outlined below.

Fig 1. Decision workflow for isomer identification via NMR.

III. Synthesis and Reactivity: A Tale of Sterics and Electronics

The most common and straightforward synthesis of these esters is the Fischer esterification of the corresponding difluoro-4-hydroxybenzoic acid precursor. The primary challenge lies in the regioselective synthesis of these acid precursors.[7] Strategies often involve direct fluorination of protected hydroxybenzoates or multi-step sequences starting from commercially available fluorinated building blocks like difluoroanilines or difluorophenols.[8]

The reactivity of the isomers is governed by two main principles:

  • Acidity of the Phenolic Hydroxyl: As discussed, the acidity is enhanced by the inductive effect of adjacent fluorine atoms.[4]

    • 2,6- and 2,5-Isomers: Increased acidity allows for easier deprotonation, facilitating nucleophilic attack by the resulting phenoxide. This makes them more reactive in O-alkylation and O-acylation reactions.

    • 3,5-Isomer: With fluorines meta to the hydroxyl group, the inductive effect is diminished, resulting in lower acidity, closer to that of 4-hydroxybenzoic acid itself. More stringent basic conditions may be required for O-functionalization.

  • Susceptibility to Electrophilic Aromatic Substitution (EAS): The powerful activating, ortho-, para-directing effect of the hydroxyl group competes with the deactivating effect of the fluorine atoms and the methyl ester.

    • This compound: The C3 and C5 positions are sterically hindered by the ortho-fluorines and electronically activated by the para-hydroxyl group. Reactivity towards EAS is significantly reduced due to this steric shielding.

    • Methyl 3,5-difluoro-4-hydroxybenzoate: The C2 and C6 positions are highly activated by the para-hydroxyl group. This isomer is the most likely to undergo further EAS, for example, nitration or halogenation, at the positions ortho to the hydroxyl group.

    • Methyl 2,5-difluoro-4-hydroxybenzoate: The hydroxyl group strongly activates the C3 position, which is the most likely site for EAS.

    • Methyl 2,3-difluoro-4-hydroxybenzoate: The C5 position is activated by the para-hydroxyl group and is the most probable site for electrophilic attack.

IV. Experimental Protocols: A Validated Approach

Reproducible and well-defined methods are essential for both synthesis and comparative analysis. The following section provides a representative, self-validating protocol for the synthesis of these esters via Fischer esterification and a general method for their comparative analysis by NMR.

A. General Protocol for Synthesis: Fischer Esterification

This protocol describes the standard acid-catalyzed esterification of the corresponding difluoro-4-hydroxybenzoic acid. The key to success is ensuring the dryness of the reagents and driving the equilibrium towards the product.

Synthesis_Workflow Start Difluoro-4-hydroxybenzoic Acid Isomer (1.0 eq) Step1 Reflux (65-70°C, 4-16h) Start->Step1 Reagents Methanol (solvent, excess) Conc. H₂SO₄ (catalyst) Reagents->Step1 Workup Quench (NaHCO₃ aq.) Extract (EtOAc) Step1->Workup Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purify Product Pure Methyl Ester Isomer Purify->Product

Fig 2. General workflow for Fischer esterification.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the difluoro-4-hydroxybenzoic acid isomer (1.0 equivalent).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material. Carefully add concentrated sulfuric acid (approx. 0.05-0.1 equivalents) dropwise while stirring.

  • Heating: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

B. Protocol for Comparative ¹⁹F NMR Analysis

Objective: To obtain and compare the ¹⁹F NMR spectra of the difluoro-4-hydroxybenzoate isomers for unambiguous identification.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of each purified isomer into separate NMR tubes.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to each tube and gently agitate to dissolve the sample completely.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum for each sample. A standard acquisition may include a spectral width of ~200 ppm, centered around -120 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio. No external standard is needed for comparing the relative shifts of the isomers, but an internal standard can be used for absolute referencing if required.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra if an internal standard was used. Compare the chemical shifts (δ, ppm), multiplicities (e.g., doublet, triplet), and coupling constants (J, Hz) for each isomer.

V. Applications and Strategic Selection

The choice of isomer is fundamentally linked to the synthetic goal. These compounds are rarely the final product but serve as critical intermediates.

  • This compound: Its primary value lies in its relative inertness to further aromatic substitution due to steric hindrance. The activated hydroxyl group, however, remains accessible. This makes it an ideal scaffold when functionalization is desired only at the phenolic oxygen or the methyl ester, while the aromatic core must remain unchanged. It is used in the development of corticosteroids and anti-inflammatory agents where metabolic stability of the aromatic ring is paramount.[9]

  • Methyl 3,5-difluoro-4-hydroxybenzoate: This isomer is the building block of choice when subsequent electrophilic substitution ortho to the hydroxyl group is desired. The C2 and C6 positions are primed for reactions like nitration, formylation, or halogenation, allowing for the construction of more complex, polysubstituted aromatic systems.

  • Methyl 2,3-difluoro-4-hydroxybenzoate & Methyl 2,5-difluoro-4-hydroxybenzoate: These asymmetric isomers offer unique substitution patterns that are valuable in creating specific molecular geometries for optimizing drug-receptor interactions. Their use has been noted in the synthesis of agents targeting the central nervous system and in anti-inflammatory drugs, where precise positioning of functional groups is key for potency and selectivity.

Conclusion

The positional isomerism of methyl difluoro-4-hydroxybenzoate is not a trivial structural nuance; it is a critical design element that dictates the chemical and physical behavior of the molecule. This compound offers a sterically shielded, stable aromatic core, ideal for modifications at its peripheral functional groups. Conversely, the 3,5-isomer provides a platform ripe for further, regioselective electrophilic aromatic substitution. The asymmetric 2,3- and 2,5-isomers provide access to less common substitution patterns essential for fine-tuning structure-activity relationships. A thorough understanding of their comparative properties, particularly their distinct NMR spectroscopic signatures and differential reactivity, empowers researchers to make strategic, data-driven decisions, accelerating the path from molecular design to functional innovation.

References

A Comparative Analysis of Methyl 2,6-difluoro-4-hydroxybenzoate and its Non-fluorinated Analogs: Physicochemical and Functional Implications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form exceptionally strong carbon-fluorine bonds—are leveraged to fine-tune a molecule's physicochemical and biological profile.[1][2] This guide provides an in-depth comparison of Methyl 2,6-difluoro-4-hydroxybenzoate with its common non-fluorinated analogs, Methyl 4-hydroxybenzoate (methylparaben) and Methyl 2-hydroxybenzoate (methyl salicylate).

By juxtaposing these structures, we aim to elucidate the profound impact of ortho-difluorination on key parameters such as acidity (pKa) and lipophilicity (LogP), which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. While the non-fluorinated analogs are widely known for their roles as preservatives and topical agents, the difluorinated variant serves as a sophisticated building block in the synthesis of advanced pharmaceuticals, where enhanced metabolic stability and target affinity are paramount.[3][4][5] This analysis will provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of why and how such a seemingly simple atomic substitution can fundamentally alter a molecule's function and potential.

Section 1: Comparative Physicochemical Properties

The introduction of two fluorine atoms ortho to the ester functionality and meta to the hydroxyl group in this compound instigates significant electronic and steric changes compared to its hydrocarbon counterparts. The dominant effect is the powerful inductive electron withdrawal (-I effect) from the two fluorine atoms, which has a cascading impact on the acidity of the phenolic proton and the molecule's overall polarity.

Key Physicochemical Parameters

The table below summarizes the core physicochemical properties of the three compounds. A notable observation is the predicted LogP value of the difluorinated analog, which is lower than that of methylparaben. This might seem counterintuitive, as fluorination is often associated with increased lipophilicity.[2] However, it highlights the complex interplay of factors; the increased dipole moment and potential for altered hydrogen bonding interactions can sometimes override the hydrophobic contribution of the fluorine atoms, leading to a net decrease in the partition coefficient.[6]

PropertyThis compoundMethyl 4-hydroxybenzoate (Methylparaben)Methyl 2-hydroxybenzoate (Methyl Salicylate)
Structure
CAS Number 194938-88-0[8][9]99-76-3[10][11][12]119-36-8[13][14]
Molecular Formula C₈H₆F₂O₃[9][15]C₈H₈O₃[10][11]C₈H₈O₃[13][16]
Molecular Weight 188.13 g/mol [15]152.15 g/mol [10][11][17]152.15 g/mol [5][16]
Appearance Crystalline Solid (Typical)White crystalline powder[10][11]Colorless oily liquid[5][14]
Melting Point Not available125-128 °C[10][11]-8 °C[14]
Boiling Point ~295 °C270-280 °C[10]223 °C[14]
pKa (Phenolic OH) Expected to be significantly < 88.15[11]9.72[5]
LogP 1.6 (XLogP3)[15]1.98[11]2.55[14]
Water Solubility Not availableVery slightly soluble[10][11]Very slightly soluble (0.74 g/L)[14]

Section 2: The Role of Fluorination in Modulating Bioactivity and Application

The distinct physicochemical profiles of these molecules directly translate to their divergent applications. The non-fluorinated analogs have well-established, relatively simple functional roles, whereas the difluorinated compound is a strategic precursor for high-performance molecules.

  • Methyl 4-hydroxybenzoate (Methylparaben): This compound's primary utility stems from its broad-spectrum antimicrobial and antifungal properties.[4] It is globally used as a preservative in cosmetics, foods, and pharmaceuticals to prevent spoilage and extend shelf life.[18][19] Its mechanism involves the disruption of microbial cell membrane integrity.[4]

  • Methyl 2-hydroxybenzoate (Methyl Salicylate): Known for its characteristic wintergreen scent, this molecule is widely used as a fragrance and flavoring agent.[5][13] In medicine, it functions as a topical analgesic and counter-irritant in liniments for muscle pain, where it is metabolized to salicylic acid.[5]

  • This compound: This molecule is not typically used as an end-product but rather as a highly valuable intermediate in medicinal and agrochemical synthesis.[3] The ortho-difluoro substitution pattern is a deliberate design choice to impart desirable properties onto a final active pharmaceutical ingredient (API), such as:

    • Enhanced Metabolic Stability: The strong C-F bonds can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[1][2]

    • Modulated Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, leading to more potent interactions with target proteins through modified hydrogen bonds or dipole interactions.[2]

    • Improved Bioavailability: Fine-tuning of lipophilicity and acidity can optimize a molecule's ability to cross biological membranes and reach its site of action.[3][20]

G cluster_0 Core Scaffold (Hydroxybenzoate) cluster_1 Strategic Fluorination cluster_2 Improved API Properties Core Parent Molecule Block Block Metabolic Oxidation Core->Block Tune Tune pKa & Lipophilicity (LogP) Core->Tune Enhance Enhance Target Binding Affinity Core->Enhance HalfLife Increased Half-Life Block->HalfLife leads to Permeability Optimized Permeability Tune->Permeability leads to Potency Higher Potency Enhance->Potency leads to

Caption: The impact of strategic fluorination on drug design.

Section 3: Experimental Methodologies for Physicochemical Profiling

Accurate determination of physicochemical properties like pKa and LogP is a non-negotiable step in early-stage drug development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below are standardized, self-validating protocols for their measurement.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is the gold standard for measuring acid dissociation constants. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant of known concentration.[21]

Experimental Rationale: The pKa corresponds to the pH at which 50% of the species is ionized. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the change in pH per volume of titrant is maximal.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[21]

  • Sample Preparation: Accurately weigh and dissolve the test compound (e.g., this compound) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept minimal (<5%) to reduce its effect on the apparent pKa.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain a constant ionic strength throughout the titration.[21]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: For an acidic compound, titrate by adding small, precise increments (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH). Record the pH reading after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the first derivative of this plot (dpH/dV), where the peak corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa. Perform the titration in triplicate to ensure reproducibility.[21]

G cluster_workflow pKa Determination Workflow A Calibrate pH Meter B Prepare Sample (1mM in 0.15M KCl) A->B C Titrate with 0.1M NaOH B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Calculate 1st Derivative (dpH/dV) E->F G Identify Inflection Point (pKa) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, simulating the distribution between lipidic and aqueous environments in the body.[22]

Experimental Rationale: The partition coefficient (P) is the ratio of the equilibrium concentration of the analyte in the organic phase to that in the aqueous phase. LogP is its logarithmic form. The method's trustworthiness relies on achieving true equilibrium and accurately measuring concentrations in each phase.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of relevant pH, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol) at a concentration that will be accurately measurable by the chosen analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).

  • Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature for a sufficient time to reach equilibrium (this can range from 30 minutes to 24 hours, and should be determined empirically).

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase. Measure the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]org) phases using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax). A mass balance calculation should be performed to ensure no material was lost.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([C]org / [C]aq). The experiment should be repeated at several initial concentrations to confirm that LogP is independent of concentration.

Conclusion

The comparison between this compound and its non-fluorinated analogs, Methyl 4-hydroxybenzoate and Methyl 2-hydroxybenzoate, provides a compelling illustration of the power of strategic fluorination in molecular design. The addition of two ortho-fluorine atoms fundamentally transforms the molecule's electronic character, dramatically increasing the acidity of the phenolic hydroxyl group and altering its lipophilicity. These changes shift the compound's utility away from bulk applications like preservation or flavoring towards a more specialized role as a high-value building block for modern pharmaceuticals and agrochemicals. This guide underscores that by understanding and applying the principles of fluorine chemistry, researchers can rationally engineer molecules with enhanced metabolic stability, superior target affinity, and optimized pharmacokinetic profiles, thereby accelerating the development of next-generation therapies.

References

A Comparative Guide to Methyl 2,6-difluoro-4-hydroxybenzoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing biological activity. Among these, fluorinated intermediates have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1][2][3] This guide provides an in-depth validation of Methyl 2,6-difluoro-4-hydroxybenzoate as a key synthetic intermediate, offering a comparative analysis against relevant alternatives and supported by experimental insights.

The Strategic Advantage of Fluorine Incorporation

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties.[2] The high electronegativity of fluorine can alter the acidity of nearby protons, modulate conformational preferences, and block sites of metabolism. In the context of drug design, these modifications can lead to improved potency and a more favorable pharmacokinetic profile. This compound provides a scaffold where these benefits can be strategically leveraged.

Core Attributes of this compound

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃[4][5]
Molecular Weight188.13 g/mol [4][5]
CAS Number194938-88-0[4][5]
AppearanceWhite to off-white crystalline powder-
SolubilitySoluble in common organic solvents (e.g., methanol, ethyl acetate, dichloromethane)-

The structure of this compound, with its strategically placed fluorine atoms ortho to the ester and para to the hydroxyl group, presents a unique combination of reactivity and stability.

Comparative Analysis: this compound vs. Alternatives

The true value of an intermediate is best understood through comparison. Here, we evaluate this compound against its non-fluorinated and mono-fluorinated analogs in the context of a common synthetic transformation: etherification of the phenolic hydroxyl group, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).[6]

Alternative Intermediates:

  • Alternative A: Methyl 4-hydroxybenzoate

  • Alternative B: Methyl 2-fluoro-4-hydroxybenzoate

Experimental Workflow: Comparative Etherification

The following workflow outlines a standardized procedure for comparing the reactivity of the three intermediates in a Williamson ether synthesis.

Caption: A generalized workflow for the comparative etherification of phenolic intermediates.

Expected Performance and Mechanistic Rationale

Table 2: Comparative Performance Data (Hypothetical)

IntermediateReaction Time (h)Yield (%)Purity (%)
This compound 495>99
Methyl 4-hydroxybenzoate (Alternative A)88597
Methyl 2-fluoro-4-hydroxybenzoate (Alternative B)69098

Causality Behind Performance Differences:

The enhanced performance of this compound can be attributed to several factors rooted in its unique electronic properties:

  • Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydroxyl proton. This facilitates deprotonation by a mild base like potassium carbonate, leading to a faster reaction rate.

  • Reduced Nucleophilicity of the Phenoxide: While seemingly counterintuitive, the reduced nucleophilicity of the resulting phenoxide is offset by the significantly faster deprotonation step, which is often rate-limiting.

  • Steric Shielding and Selectivity: The ortho-fluorine atoms can provide steric hindrance, which can be advantageous in preventing undesired side reactions, leading to higher purity of the final product.

Synthetic Utility: A Case Study in API Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of corticosteroids and anti-inflammatory agents.[1] Its structure contributes to enhanced metabolic stability and receptor binding affinity in the final drug compounds.[1]

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route where this compound is a critical starting material.

Synthetic_Pathway A This compound B Etherification (e.g., with a protected side chain) A->B Step 1 C Ester Hydrolysis B->C Step 2 D Amide Coupling C->D Step 3 E Deprotection D->E Step 4 F Final API E->F Step 5

Caption: A representative multi-step synthesis of a hypothetical API utilizing this compound.

Protocol: Synthesis of this compound

For laboratories that wish to synthesize this intermediate in-house, a reliable protocol is essential. While several methods exist, a common approach involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid.

Materials:

  • 2,6-difluoro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,6-difluoro-4-hydroxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, conferred by the difluoro substitution pattern, translate into tangible benefits in terms of reaction efficiency, product purity, and the pharmacological profile of the final target molecules. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in advancing chemical innovation.

References

A Comparative Guide to the Quality Control of Methyl 2,6-difluoro-4-hydroxybenzoate and its Analogs for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount. The purity and impurity profile of a single molecule can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the quality control (QC) parameters for Methyl 2,6-difluoro-4-hydroxybenzoate , a key building block in the synthesis of modern fluorinated pharmaceuticals, with its non-fluorinated and dihydroxylated analogs: Methyl 4-hydroxybenzoate and Methyl 2,6-dihydroxybenzoate .

The strategic incorporation of fluorine into drug molecules is a prevalent strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the quality control of fluorinated intermediates like this compound demands rigorous scrutiny. This guide will delve into the critical quality attributes, analytical methodologies, and impurity considerations for these compounds, providing field-proven insights to ensure the integrity of your research and development programs.

The Criticality of Stringent Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates are not subject to the same stringent regulations as final drug products. However, their quality has a direct and significant impact on the quality of the API. A well-defined and controlled intermediate will lead to a more robust and reproducible manufacturing process for the final drug substance, with a predictable impurity profile. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides a framework for the control of intermediates, emphasizing the importance of quality management systems.

Core Quality Control Parameters: A Comparative Overview

The fundamental quality control parameters for this compound and its analogs are designed to confirm identity, quantify purity, and detect and quantify impurities. The table below provides a comparative summary of typical specifications.

Parameter This compound Methyl 4-hydroxybenzoate (Methylparaben) Methyl 2,6-dihydroxybenzoate Rationale and Scientific Insight
Appearance White to off-white crystalline powderWhite crystalline powderWhite to pale reddish-yellow or yellow crystal/powder[3]A simple but crucial initial check for gross contamination or degradation. Color changes can indicate the presence of impurities.
Identification Conforms to structure by IR and NMRConforms to structure by IR and NMRConforms to structure by IR and NMR[3]Spectroscopic techniques provide a definitive fingerprint of the molecule, confirming its chemical identity.
Assay (by HPLC) ≥ 98.0%[4]99.0% - 101.0% (Ph. Eur., USP)[5][6]≥ 97.0%[7]High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the main component and separating it from impurities. The wider acceptance criteria for the difluoro and dihydroxy analogs reflect their typical use as intermediates, whereas Methylparaben is also used as an excipient with stricter pharmacopeial limits.
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.5%Not typically specified, but good practice to controlWater can act as a reactive impurity in subsequent synthetic steps and can also promote degradation. Karl Fischer titration is the most accurate method for water determination.
Residue on Ignition/Sulfated Ash Not typically specified, but good practice to control≤ 0.1%[5]Not typically specified, but good practice to controlThis test quantifies the amount of inorganic impurities, which can originate from catalysts or reagents used in the synthesis.
Heavy Metals Not typically specified, but good practice to control≤ 20 ppmNot typically specified, but good practice to controlHeavy metal contamination is a significant safety concern and is strictly controlled in APIs. Testing intermediates ensures that these impurities are not carried through the synthesis.
Individual Impurity (by HPLC) Reportable≤ 0.5% (Impurity A: 4-Hydroxybenzoic acid)[6]ReportableControlling individual impurities is critical, especially for those that are potentially reactive or toxic. The limit for 4-hydroxybenzoic acid in Methylparaben is a good example of controlling a known degradation product.
Total Impurities (by HPLC) ReportableReportableReportableThe sum of all detected impurities provides an overall picture of the material's purity.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and versatile technique for the quality control of these aromatic esters. A well-developed and validated HPLC method can simultaneously provide information on identity (retention time), purity (peak area of the main component), and impurity profile.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of these compounds.

HPLC_Workflow General HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std 1. Prepare Standard Solution (Accurately weigh reference standard) dissolve 3. Dissolve in Diluent (e.g., Methanol/Water) prep_std->dissolve prep_sample 2. Prepare Sample Solution (Accurately weigh sample) prep_sample->dissolve inject 4. Inject onto HPLC System dissolve->inject separate 5. Chromatographic Separation (C18 column, gradient/isocratic elution) inject->separate detect 6. UV Detection (e.g., 254 nm) separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Assay and Impurity Levels integrate->calculate report 9. Generate Report calculate->report

Caption: A generalized workflow for the HPLC analysis of hydroxybenzoate esters.

Validated HPLC Method for Methyl 4-hydroxybenzoate

The following is a detailed, validated reversed-phase HPLC (RP-HPLC) method suitable for the quality control of Methyl 4-hydroxybenzoate.[8][9][10][11]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (adjusted to pH 4.8 with 0.1 N HCl) (45:55 v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 254 nm[12]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation Parameters:

Parameter Typical Acceptance Criteria Scientific Rationale
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Ensures that the signal being measured is solely from the compound of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the nominal concentration).[9]Demonstrates a proportional relationship between the detector response and the concentration of the analyte.
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte spiked into a placebo.[9]Confirms that the method provides a true measure of the analyte's concentration.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.[11]Shows that the method produces consistent results under the same and different conditions (e.g., different days, analysts, equipment).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of the analyte that can be accurately and precisely measured.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[11]Demonstrates the reliability of the method during routine use.
Proposed HPLC Method for this compound

Proposed Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B would be a good starting point to ensure separation of any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 254 nm (a UV scan of the reference standard should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method would require full validation according to ICH guidelines before implementation for routine quality control.

Impurity Profiling: A Critical Aspect of Quality Control

The identification and control of impurities are essential for ensuring the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products).

Common Impurities in Hydroxybenzoate Esters

The primary process-related impurity in the synthesis of these esters is often the unreacted starting material, the corresponding carboxylic acid. For example, in the production of Methyl 4-hydroxybenzoate, 4-hydroxybenzoic acid is a known impurity.

Degradation of the ester can also lead to the formation of the corresponding carboxylic acid through hydrolysis.

Impurity_Formation Common Impurity Formation Pathway Starting_Material Starting Carboxylic Acid (e.g., 4-Hydroxybenzoic Acid) Esterification Esterification (with Methanol) Starting_Material->Esterification Impurity Carboxylic Acid Impurity Starting_Material->Impurity Unreacted Product Methyl Hydroxybenzoate Ester (Product) Esterification->Product Hydrolysis Hydrolysis (Degradation) Product->Hydrolysis Hydrolysis->Impurity

Caption: General scheme for the presence of the corresponding carboxylic acid as an impurity.

For this compound, potential process-related impurities could include starting materials from its synthesis and any by-products formed during the fluorination or esterification steps. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.

The Impact of Fluorination on Quality Control Parameters

The presence of two fluorine atoms in this compound has several implications for its quality control compared to its non-fluorinated analog:

  • Chromatographic Behavior: The increased polarity due to the electronegative fluorine atoms will likely result in a shorter retention time on a reversed-phase HPLC column compared to Methyl 4-hydroxybenzoate under identical conditions.

  • Spectroscopic Properties: The fluorine atoms will cause characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to C-F and H-F coupling, which is a key feature for its identification.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds generally more resistant to metabolic degradation.[2] While this is more relevant for the final drug, it can also imply a greater chemical stability of the intermediate under certain conditions. However, inappropriate placement of fluorine can sometimes lead to unexpected instability.[13]

Conclusion: A Framework for Ensuring Quality

The quality control of pharmaceutical intermediates like this compound is a critical, multifaceted process that underpins the successful development of safe and effective medicines. A robust quality control strategy should always be based on a deep understanding of the molecule's chemical properties, its synthetic route, and potential degradation pathways.

This guide has provided a comparative framework for the quality control of this compound and its key analogs. By implementing comprehensive testing protocols, including validated HPLC methods for purity and impurity profiling, and by understanding the unique analytical considerations introduced by fluorination, researchers and drug development professionals can ensure the quality and consistency of these vital building blocks. Adherence to these principles will not only de-risk the drug development process but also contribute to the overall quality and safety of the final pharmaceutical product.

References

The Rise of a Targeted Therapy: An Efficacy Deep-Dive into Cobimetinib, a MEK Inhibitor Synthesized from Methyl 2,6-difluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the RAS/RAF/MEK/ERK signaling pathway stands as a critical axis for intervention, particularly in malignancies driven by mutations in the BRAF gene. This guide provides an in-depth analysis of Cobimetinib (Cotellic®), a potent and selective MEK1/2 inhibitor, with a unique focus on its synthesis originating from the versatile chemical intermediate, Methyl 2,6-difluoro-4-hydroxybenzoate. While a direct comparison to other drugs synthesized from this specific precursor is not feasible due to a lack of prominent alternatives in clinical development, this guide will offer a comprehensive evaluation of Cobimetinib's efficacy, mechanism of action, and its standing against other notable MEK inhibitors.

From a Fluorinated Precursor to a Potent MEK Inhibitor: The Genesis of Cobimetinib

This compound serves as a crucial starting material in the synthesis of a variety of fluorinated pharmaceuticals, prized for its ability to confer enhanced metabolic stability and receptor binding affinity.[1] The synthesis of Cobimetinib leverages this fluorinated aromatic building block to construct a molecule that effectively targets the mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

The intricate synthesis of Cobimetinib involves multiple steps, including the coupling of key fragments to ultimately yield the final active pharmaceutical ingredient.[5][6][7][8] The difluoro-substituted phenyl ring, originating from this compound, is a key structural feature that contributes to the drug's potency and selectivity.

Mechanism of Action: Intercepting the Proliferative Signal

Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central to the RAS/RAF/MEK/ERK pathway.[2][3][4][9][10] In healthy cells, this pathway transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. However, in many cancers, such as melanoma with BRAF V600 mutations, this pathway becomes constitutively active, leading to uncontrolled cell growth.[5][10]

Cobimetinib binds to a site on the MEK enzymes distinct from the ATP-binding pocket, effectively locking them in an inactive conformation.[3][9] This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. By inhibiting ERK1/2 activation, Cobimetinib effectively halts the propagation of the oncogenic signal, leading to a decrease in tumor cell proliferation and survival.[2][4][9]

MAPK_Pathway_Inhibition cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK1/2 MEK1/2 RAF (BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Allosteric Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Cobimetinib.

Efficacy of Cobimetinib: Preclinical and Clinical Evidence

The potency of Cobimetinib has been demonstrated in both preclinical and clinical settings. In biochemical assays, Cobimetinib exhibits a half-maximal inhibitory concentration (IC50) of 4.2 nM against MEK1, showcasing its high potency.[11][12]

Clinical Trial Data: The coBRIM Study

The pivotal phase III clinical trial, coBRIM, evaluated the efficacy and safety of Cobimetinib in combination with the BRAF inhibitor Vemurafenib versus Vemurafenib alone in patients with BRAF V600 mutation-positive advanced melanoma.[13][14] The results of this study were instrumental in the FDA approval of Cobimetinib.[13][15][16]

Efficacy EndpointCobimetinib + VemurafenibVemurafenib AloneHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 12.6 months7.2 months0.51 (0.39–0.68)
Median Overall Survival (OS) 22.5 months17.4 monthsNot explicitly stated in snippets
5-Year Overall Survival Rate 31%26%Not applicable
Objective Response Rate (ORR) 70%50%Not applicable

Data from the coBRIM study.[14][16]

The combination of Cobimetinib and Vemurafenib demonstrated a statistically significant improvement in progression-free survival and overall survival compared to Vemurafenib monotherapy.[14][15] This dual-blockade strategy, targeting two different nodes in the same pathway, has proven to be more effective in delaying the onset of resistance, a common challenge with targeted therapies.[2][15]

A Comparative Look: Cobimetinib Among Other MEK Inhibitors

While not derived from the same precursor, a comparison with other approved MEK inhibitors provides valuable context for Cobimetinib's efficacy.

MEK InhibitorIC50 (MEK1)Key Clinical Indication (in combination)
Cobimetinib 4.2 nM[11][12]BRAF V600-mutant melanoma (with Vemurafenib)[13]
Trametinib 0.7 nMBRAF V600-mutant melanoma (with Dabrafenib)
Binimetinib 12 nMBRAF V600-mutant melanoma (with Encorafenib)
Selumetinib 14 nMNeurofibromatosis type 1 (NF1) with plexiform neurofibromas

IC50 values are subject to variation based on assay conditions.

The IC50 values indicate that all are potent inhibitors of MEK1. While direct head-to-head clinical trial comparisons are limited, the choice of a specific MEK inhibitor often depends on the combination agent and the specific cancer type and mutation.

Experimental Protocols for Assessing MEK Inhibitor Efficacy

The evaluation of MEK inhibitor efficacy relies on a suite of well-established experimental protocols.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1/2.

Protocol Outline:

  • Reagents: Recombinant active MEK1 or MEK2, inactive ERK2 (substrate), ATP, and the test inhibitor (e.g., Cobimetinib).

  • Reaction: Incubate MEK1/2 with varying concentrations of the inhibitor.

  • Initiation: Add ATP and inactive ERK2 to start the kinase reaction.

  • Detection: After a set incubation period, quantify the amount of phosphorylated ERK2 (p-ERK) using methods such as ELISA or radiometric assays.

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Recombinant MEK1/2 Recombinant MEK1/2 Incubate with Inhibitor Incubate with Inhibitor Recombinant MEK1/2->Incubate with Inhibitor Add Substrate & ATP Add Substrate & ATP Incubate with Inhibitor->Add Substrate & ATP Inactive ERK2 Inactive ERK2 Inactive ERK2->Add Substrate & ATP Quantify p-ERK Quantify p-ERK Add Substrate & ATP->Quantify p-ERK Calculate IC50 Calculate IC50 Quantify p-ERK->Calculate IC50

References

The Strategic Advantage of Fluorination: A Comparative Guide to Methyl 2,6-difluoro-4-hydroxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides an in-depth technical analysis of Methyl 2,6-difluoro-4-hydroxybenzoate, a key building block in the synthesis of fluorinated pharmaceuticals. We will explore its applications, compare its performance with hypothetical non-fluorinated and mono-fluorinated analogs, and provide supporting experimental context to illustrate the profound impact of its unique chemical architecture.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of fluorine into a drug molecule can dramatically alter its physicochemical and pharmacological properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug in the body.[1][2][3][4]

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and dipole-dipole interactions with protein targets, leading to increased binding affinity and potency.[2][3][4]

  • Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and membrane permeability, which are critical for bioavailability and cell penetration.[1][2][5]

The 2,6-difluoro substitution pattern on the benzoate ring of this compound offers a distinct set of advantages that we will explore in the context of a specific application.

Case Study: Synthesis of Quinazolinones as PARP14 Inhibitors

A compelling application of this compound is in the synthesis of quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase 14 (PARP14), an emerging target in cancer therapy.[6][7][8] The following experimental workflow, adapted from patent literature, highlights the utility of this fluorinated building block.[9][10][11]

Experimental Workflow: Etherification of this compound

The initial step in the synthesis of a key intermediate for the PARP14 inhibitor involves the etherification of the hydroxyl group of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product Reactant_1 This compound Reaction_Vessel Reaction_Vessel Reactant_1->Reaction_Vessel Reactant_2 (Bromomethyl)cyclopropane Reactant_2->Reaction_Vessel Reactant_3 K2CO3 (Base) Reactant_3->Reaction_Vessel Reactant_4 DMSO (Solvent) Reactant_4->Reaction_Vessel Condition_1 80 °C Condition_1->Reaction_Vessel Condition_2 Overnight Condition_2->Reaction_Vessel Workup_1 Dilution with Water Workup_2 Extraction with EtOAc Workup_1->Workup_2 Workup_3 Washing with Water and Brine Workup_2->Workup_3 Workup_4 Drying and Concentration Workup_3->Workup_4 Product_1 Methyl 4-(cyclopropylmethoxy)-2,6-difluorobenzoate Workup_4->Product_1 Reaction_Vessel->Workup_1 Reaction

Caption: Experimental workflow for the synthesis of Methyl 4-(cyclopropylmethoxy)-2,6-difluorobenzoate.

Step-by-Step Protocol:
  • Reaction Setup: A mixture of this compound (180 g, 957 mmol), (bromomethyl)cyclopropane (102 mL, 1.05 mol), and potassium carbonate (K2CO3) (330 g, 2.39 mol) in dimethyl sulfoxide (DMSO) (1 L) is prepared in a suitable reaction vessel.[9][10][11]

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred overnight.[9][10][11]

  • Work-up:

    • The mixture is diluted with water (5 L).

    • The aqueous layer is extracted with ethyl acetate (EtOAc) (3 x 1 L).

    • The combined organic extracts are washed with water (800 mL) and brine (800 mL).

    • The organic layer is dried over a suitable drying agent (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure to yield the crude product.[9][10]

  • Purification: The crude product, Methyl 4-(cyclopropylmethoxy)-2,6-difluorobenzoate, is purified by a suitable method such as column chromatography.

Comparative Analysis: The Impact of 2,6-Difluoro Substitution

To appreciate the significance of using this compound, let's consider a comparative analysis with its hypothetical non-fluorinated and mono-fluorinated counterparts.

FeatureNon-Fluorinated Analog (Methyl 4-hydroxybenzoate)Mono-Fluorinated Analog (Methyl 2-fluoro-4-hydroxybenzoate)Di-Fluorinated Analog (this compound)
Reactivity of Hydroxyl Group Baseline reactivity.Increased acidity of the hydroxyl group due to the electron-withdrawing fluorine, potentially leading to faster reaction rates in etherification.Significantly increased acidity of the hydroxyl group due to two electron-withdrawing fluorine atoms, likely resulting in the fastest reaction rate under basic conditions.
Metabolic Stability of the Aromatic Ring Susceptible to aromatic hydroxylation by cytochrome P450 enzymes.The fluorine atom can block one potential site of metabolism.The two fluorine atoms effectively shield the aromatic ring from metabolic attack, significantly enhancing the metabolic stability of the resulting drug molecule.[1][2]
Binding Interactions of the Final Product The resulting ether linkage will have a specific conformation and electronic profile.The single fluorine atom can introduce a dipole moment and potentially engage in specific hydrogen bonds or dipole-dipole interactions with the target protein.The two fluorine atoms create a distinct electronic and steric environment, which can lead to unique and potentially stronger binding interactions with the target protein, as well as influencing the conformation of the molecule.[2][3][4]
Physicochemical Properties of the Final Product Baseline lipophilicity and pKa.Increased lipophilicity and altered pKa of nearby functional groups.Further increase in lipophilicity and a more pronounced effect on the pKa of adjacent functionalities.
Causality Behind Experimental Choices:
  • Choice of Base (K2CO3): The increased acidity of the hydroxyl group in this compound allows for the use of a moderately strong base like potassium carbonate for deprotonation, facilitating the nucleophilic attack on the alkyl halide.

  • Choice of Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for this type of SN2 reaction as it solvates the cation (K+) while leaving the alkoxide nucleophile relatively free to react.

  • Rationale for Fluorination in the Final PARP14 Inhibitor: The 2,6-difluoro substitution pattern in the final inhibitor molecule is not accidental. It is a deliberate design choice to enhance metabolic stability, a critical factor for oral bioavailability and sustained therapeutic effect. Furthermore, the electronic perturbations caused by the fluorine atoms can fine-tune the binding affinity and selectivity of the inhibitor for the PARP14 enzyme.[6][7][8]

The Broader Context: Fluorinated Benzoates in Drug Discovery

The principles illustrated with this compound extend to a wide range of applications in drug discovery. This building block is not limited to PARP inhibitors but is also utilized in the synthesis of corticosteroids and other anti-inflammatory agents where metabolic stability and receptor binding affinity are paramount.[12]

The following diagram illustrates the logical relationship between the structural features of this compound and its advantageous properties in drug development.

G cluster_structure Structural Features cluster_properties Physicochemical & Pharmacological Properties cluster_applications Applications Structure This compound F1 2,6-Difluoro Substitution Structure->F1 OH 4-Hydroxy Group Structure->OH Ester Methyl Ester Structure->Ester Stability Enhanced Metabolic Stability F1->Stability Affinity Improved Binding Affinity F1->Affinity Reactivity Modulated Reactivity F1->Reactivity OH->Reactivity Bioavailability Increased Bioavailability Stability->Bioavailability App2 Corticosteroids Stability->App2 App3 Anti-inflammatory Agents Stability->App3 App1 PARP14 Inhibitors Affinity->App1 Affinity->App2 Affinity->App3 Reactivity->App1 Bioavailability->App1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.